molecular formula H14Ni3O15P2 B1143797 NICKEL PHOSPHATE CAS No. 14396-43-1

NICKEL PHOSPHATE

Cat. No.: B1143797
CAS No.: 14396-43-1
M. Wt: 492.13
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Description

Nickel Phosphate (Ni3(PO4)2) is an inorganic compound appearing as a light green to green crystalline powder . It is known for its high thermal stability and slightly soluble nature in water, dissolving in acidic solutions . This reagent is pivotal in multiple advanced research fields due to its unique properties. In energy storage research, this compound is a promising electrode material for supercapacitors and batteries, with studies reporting impressive specific capacitance values as high as 1893 F g⁻¹, attributed to its pseudocapacitive behavior via reversible redox reactions . Recent electrocatalytic studies have shown that nickel-based phosphates like Ni3(PO4)2 exhibit outstanding activity for the Oxygen Evolution Reaction (OER) in water splitting, even surpassing conventional Ni-based oxides and the benchmark IrO₂ in specific activity . Its application extends to catalysis, where it serves as a precursor for nickel-based catalysts in hydrogenation and petrochemical refining processes . Versatile open-framework nanoporous nickel phosphates (e.g., VSB-1, VSB-5) are also effective in base catalysis and the oxidation of alcohols . In material science, this compound is used to enhance the thermal resistance and mechanical strength of ceramic components and is a component in heat-resistant and corrosion-resistant coatings . It also finds a role in heavy metal adsorption from water due to the high affinity of phosphonate groups for cations like Pb²⁺ and Cd²⁺ . This product is intended for research and development purposes only in laboratories. It is not for diagnostic, therapeutic, or personal use. Please refer to the Safety Data Sheet for proper handling, which includes using personal protective equipment and working in a well-ventilated area .

Properties

CAS No.

14396-43-1

Molecular Formula

H14Ni3O15P2

Molecular Weight

492.13

Origin of Product

United States

Fundamental Theoretical and Computational Investigations of Nickel Phosphate

Electronic Structure Elucidation and Orbital Analysis

The electronic properties of nickel phosphate (B84403) are a cornerstone of its functionality, dictating its behavior in various applications. Computational methods, particularly Density Functional Theory (DFT), have been instrumental in unraveling these characteristics.

Density Functional Theory (DFT) Applications for Electronic States

DFT calculations have been extensively used to investigate the electronic states of nickel phosphate and its analogues. researchgate.netnih.govumn.edu Spin-polarized DFT, for instance, has been employed to calculate the electronic properties of polycrystalline sodium this compound (NaNiPO4) polymorphs, namely the triphylite and maricite structures. researchgate.netnih.gov These first-principle calculations help in understanding the fundamental electronic behavior of the material. researchgate.netnih.gov

One of the key findings from DFT studies is the determination of the band gap. For the maricite and triphylite forms of NaNiPO4, hybrid calculations show reliable band gaps of 4.94 and 5.03 eV, respectively. murdoch.edu.au This indicates the presence of strong electron localization within the material. murdoch.edu.au The projected density of states (PDOS) analyses further reveal that the valence band is predominantly composed of oxygen 2p-electrons hybridized with nickel 3d-electrons, while the conduction band is mainly formed by nickel 3d-electrons. murdoch.edu.au

DFT has also been crucial in understanding the electronic structure's role in catalytic activities. For example, in the context of the oxygen evolution reaction (OER), DFT calculations have shown that nickel-based phosphates possess more favorable electronic structures compared to nickel oxide (NiO). rsc.org The occupied Ni 3d orbitals in nickel phosphates are upshifted, which strengthens the interaction with Ni active sites and oxygen intermediates, thereby enhancing their OER activities. rsc.org This is further supported by the observation that shorter Ni-O bond lengths are beneficial for the OER, a correlation that has been established through DFT. rsc.org

Computational Studies of Redox Couples and Valence States (e.g., Ni2+/Ni3+)

Computational studies are vital for understanding the redox behavior of nickel in phosphate frameworks, particularly the Ni2+/Ni3+ redox couple, which is fundamental to its electrochemical performance. These studies confirm that the host material can accommodate both Ni2+ and Ni3+ states. murdoch.edu.au In the fully discharged state, NaNiPO4 in both its triphylite and maricite forms exhibits high-spin Ni2+. murdoch.edu.au The presence of Ni3+ is predicted at the end of the charging cycle. murdoch.edu.au

DFT calculations have been applied to various nickel-containing compounds to predict redox potentials. For instance, in layered oxides, the Ni2+/Ni3+ and Ni3+/Ni4+ redox couples are key to the battery's charge and discharge potentials. unimore.it While not directly about this compound, these studies on related materials provide a framework for understanding how the local environment influences the nickel oxidation state. The presence of other cations can affect the Ni-O bond covalency, which in turn alters the redox potential. ucsd.edu

Crystallographic Insights and Polymorphism Studies

The arrangement of atoms in this compound significantly influences its properties. Both crystalline and amorphous forms have been the subject of extensive research.

Theoretical and Experimental Characterization of Crystalline Phases (e.g., Triphylite, Maricite)

This compound, particularly in the form of sodium this compound (NaNiPO4), is known to exist in two primary crystalline polymorphs: triphylite and maricite. researchgate.netnih.gov The synthesis temperature plays a crucial role in determining which form is produced. researchgate.netnih.gov

Triphylite Structure: This structure is generally formed at lower temperatures. nih.gov It possesses an orthorhombic framework with one-dimensional channels along the nih.gov direction, which allows for the mobility and intercalation of ions. murdoch.edu.au This structural feature is considered essential for materials used in energy storage applications. murdoch.edu.au The triphylite form of NaNiPO4 has demonstrated good electrochemical performance, including high specific capacitance and excellent cycling stability. researchgate.netnih.gov

Maricite Structure: This polymorph is typically formed at higher temperatures (above 400 °C). researchgate.netnih.gov Unlike the triphylite structure, the maricite form has unviable diffusion pathways for ions, which leads to poor electrochemical activity and cycling stability. murdoch.edu.au The three-dimensional atomic arrangement in the maricite structure hinders facile Na+ ion diffusion. nih.gov

The table below summarizes the key differences between the two polymorphs of NaNiPO4 based on experimental and theoretical findings.

PropertyTriphylite-NaNiPO4Maricite-NaNiPO4
Synthesis Temperature Lower temperatures (e.g., 300-550 °C) researchgate.netnih.govHigher temperatures (>400 °C) researchgate.netnih.gov
Crystal Structure Orthorhombic, with 1D diffusion channels murdoch.edu.auLacks viable ion diffusion channels murdoch.edu.au
Electrochemical Activity Electrochemically active nih.govGenerally considered less active cambridge.org
Ion Mobility Facilitates ion mobility and intercalation murdoch.edu.auHinders ion diffusion nih.gov

Analysis of Amorphous this compound Structures

In addition to its crystalline forms, this compound can also exist in an amorphous state. Amorphous materials lack long-range atomic order, which can sometimes lead to unique and desirable properties.

XRD analysis of some synthesized this compound materials reveals a single broad peak, which is characteristic of an amorphous structure with randomly arranged particles. researchgate.net Electron diffraction patterns of certain porous this compound samples also show no distinct rings, further confirming their amorphous nature. mdpi.com

Amorphous this compound has been investigated for its potential in various applications. For instance, amorphous Ni70P30 nanoparticles have been synthesized and can serve as intermediates for creating phase-pure crystalline nickel phosphides. acs.org The amorphous structure can provide a high surface area and numerous active sites, which is beneficial for catalytic and electrochemical applications. mdpi.com

Advanced Theoretical Modeling for Material Properties

Advanced theoretical modeling has become an essential tool for predicting and understanding the properties of materials like this compound before their experimental synthesis. rsc.org These computational techniques provide insights at the atomic level, helping to establish structure-property relationships. rsc.org

Density Functional Theory (DFT) is a primary method used for modeling the properties of solid-state materials. royalsocietypublishing.org It allows for the calculation of a wide range of properties, including structural, electronic, and thermodynamic characteristics. royalsocietypublishing.org For nickel phosphates, DFT has been used to predict electronic band structures, which is crucial for understanding their conductivity and electrochemical behavior. rsc.orgrsc.org

Molecular dynamics (MD) simulations are another powerful tool that can be used to model the macroscopic properties of materials by simulating the interactions of atoms and molecules over time. rsc.org This approach can be used to study ion diffusion pathways within the crystal structure, which is particularly relevant for understanding the performance of this compound in battery applications. rsc.org

The integration of these computational models with experimental data allows for a comprehensive understanding of this compound's behavior. For example, computed results for sodium this compound polymorphs have shown good agreement with electrochemical experimental findings. researchgate.netnih.gov This synergy between theory and experiment accelerates the discovery and design of new materials with enhanced properties. rsc.org

Teorell, Meyer, and Sievers (TMS) Theory in Membrane Parameter Prediction

The Teorell, Meyer, and Sievers (TMS) theory is a fundamental theoretical framework used to describe the electrochemical properties of membranes. This theory has been applied to this compound membranes to evaluate key parameters such as the thermodynamically effective fixed charge density. rsc.orgresearchgate.netresearchgate.net

In studies involving this compound composite membranes, such as those made with nylon-6,6 or polystyrene, the TMS method is employed to analyze membrane potential measurements. rsc.orgresearchgate.netresearchgate.net These measurements are typically conducted using various concentrations of 1:1 electrolytes like potassium chloride (KCl), sodium chloride (NaCl), and lithium chloride (LiCl). rsc.orgresearchgate.netresearchgate.net By applying the TMS theory to the experimental data, researchers can calculate the charge density of the membrane. rsc.orgresearchgate.net

For instance, in a study on a nano-composite nylon-6,6 this compound membrane, the charge density for different electrolyte solutions was found to decrease in the order of KCl > NaCl > LiCl, which corresponds to the decreasing size of the cations. rsc.orgresearchgate.net The synthesized membrane was found to be cation-selective, with measured membrane potentials being positive and decreasing in the order LiCl > NaCl > KCl, which aligns with the increasing size of the cations. rsc.orgresearchgate.net The theoretically calculated potential values based on the extended TMS theory showed good agreement with the experimentally observed values. rsc.orgresearchgate.net This agreement validates the use of TMS theory in predicting the behavior of this compound membranes and in calculating other important parameters like transference numbers, mobilities, distribution coefficients, and charge effectiveness of ions. rsc.orgresearchgate.net

Computational Hydrogen Electrode (CHE) Approximation in Catalysis

The Computational Hydrogen Electrode (CHE) approximation is a powerful theoretical tool used in conjunction with Density Functional Theory (DFT) to investigate the thermodynamics of electrocatalytic reactions, such as the Oxygen Evolution Reaction (OER). acs.org This approach is particularly useful for studying the catalytic activity of materials like this compound. acs.org

The CHE model simplifies the calculation of the free energy change for electrochemical steps involving proton-electron transfer by relating the chemical potential of a proton-electron pair to that of half a hydrogen molecule at standard conditions. acs.orgscholaris.cakaust.edu.sa This allows for the construction of free energy diagrams for reaction pathways and the determination of the theoretical overpotential, which is a key measure of catalytic efficiency. acs.org

In the context of this compound, the CHE approximation has been used to study the effect of doping with other transition metals (like Mn, Fe, Co, and Cu) on the OER activity. acs.org By calculating the Gibbs free energy profile for the OER on doped this compound surfaces, researchers can identify the rate-determining step and predict how different dopants will affect the overpotential. acs.orgitb.ac.id For example, studies have shown that doping this compound with manganese and iron can significantly reduce the overpotential for the OER. acs.org The CHE approach has also been instrumental in understanding the electronic structure changes that lead to enhanced catalytic activity. acs.org

Thermodynamic and Kinetic Stability Analyses of this compound Systems

Investigating Stability under Reaction Conditions (e.g., Oxygen Evolution Reaction)

The stability of this compound as an electrocatalyst, particularly under the demanding conditions of the Oxygen Evolution Reaction (OER), is a critical factor for its practical application. rsc.org Theoretical and experimental methods are employed to investigate this stability.

Pourbaix diagrams, which map the stable phases of a material as a function of electrode potential and pH, are simulated to predict the thermodynamic stability of this compound under OER conditions. rsc.org For example, simulations for the Ni-P-H₂O system have shown that Ni₃(PO₄)₂ is the most stable species under OER conditions up to approximately 1.7 V vs. RHE at a pH of 13.7 (1 M KOH). rsc.org This theoretical stability makes it a promising candidate for OER electrocatalysis. rsc.org

Experimental validation of this stability is often carried out through techniques like X-ray diffraction (XRD) and Raman spectroscopy before and after OER experiments. rsc.org Studies have shown that for this compound catalysts, the crystal structure and elemental composition can be maintained even after numerous potential cycles in the OER region. rsc.org For instance, after 1000 potential cycles between 1.2 and 1.7 V vs. RHE, the Raman spectrum of Ni₃(PO₄)₂ can remain identical to its pristine state, demonstrating its long-term structural stability. rsc.org However, at higher potentials (e.g., 2 V in 1 M KOH), this compound may undergo transformation into a Ni-based (oxyhydr)oxide, indicating a limit to its stability. rsc.orgresearchgate.net

Long-Term Chronoamperometric Stability Assessments

Chronoamperometry is a key electrochemical technique used to assess the long-term durability of electrocatalysts. rsc.orgntu.edu.sgrsc.org This method involves holding the electrode at a constant potential and monitoring the current density over an extended period. rsc.org A stable current density over time indicates good catalyst durability.

For this compound-based electrocatalysts, long-term chronoamperometric tests are crucial for evaluating their performance under continuous OER operation. rsc.org For example, a chronoamperometry test conducted on Ni₃(PO₄)₂ in a moderately alkaline electrolyte (pH 10.9) at 1.9 V vs. RHE for 10 hours has confirmed its stability, aligning with predictions from Pourbaix diagrams. rsc.org In another instance, a chronoamperometry test at a current density of 20 mA cm⁻² for 20 hours showed a stable current with negligible change, demonstrating the excellent durability of the electrode. ntu.edu.sg

Synthesis and Controlled Fabrication Methodologies for Nickel Phosphate Materials

Wet-Chemical Synthesis Routes

Wet-chemical methods are foundational in the synthesis of nickel phosphate (B84403) materials, allowing for a high degree of control over the resulting product's morphology and characteristics. These techniques are widely utilized due to their versatility and scalability.

Co-precipitation and Controlled Precipitation Techniques

Co-precipitation is a straightforward and cost-effective method for synthesizing nickel phosphate nanoparticles. doaj.orgcolab.ws This technique involves the simultaneous precipitation of nickel and phosphate ions from a solution. The properties of the resulting this compound, such as crystallinity and particle size, can be tuned by controlling parameters like the molar concentration of precursors, pH, and temperature. colab.wsnist.gov

For instance, this compound [Ni3(PO4)2] nanoparticles have been synthesized using a co-precipitation method at varying molar concentrations, resulting in a monoclinic crystalline phase with a nanorod morphology. colab.ws In another study, amorphous Fe-doped this compound (Fe-NixPO4) was synthesized via a simple co-precipitation method at room temperature. nih.gov The use of a mild base like urea (B33335) can also facilitate the precipitation process under controlled conditions. rsc.org

Controlled hydrolytic precipitation is another approach where the alkalinity of the solution is carefully managed to induce the precipitation of metal phosphates. This method allows for the separation of different metal ions based on the specific pH range at which their phosphates are insoluble. nist.gov Fungal bioprecipitation has also been explored, where microorganisms are used to create conditions suitable for the selective precipitation of metal phosphates. For example, after removing oxalates, cobalt and nickel phosphates can be precipitated at a pH of 7.5, with high recovery yields for both metals. nih.govnih.gov

Table 1: Co-precipitation Synthesis of this compound Nanoparticles

Precursor Concentration Crystalline Phase Morphology Specific Capacitance (at 1 mV/s)
0.1 M Monoclinic Nanorod 624.38 F/g
0.2 M Monoclinic Nanorod -
0.3 M Monoclinic Nanorod 1017.2 F/g
0.4 M Monoclinic Nanorod -
0.5 M Monoclinic Nanorod -

Data sourced from a study on co-precipitated this compound nanoparticles. colab.ws

Hydrothermal and Solvothermal Synthetic Approaches

Hydrothermal and solvothermal methods are highly effective for synthesizing crystalline this compound materials with well-defined morphologies. researchgate.netacs.org These techniques involve chemical reactions in aqueous (hydrothermal) or non-aqueous (solvothermal) solvents at elevated temperatures and pressures in a sealed vessel, such as an autoclave.

Hydrothermal synthesis has been used to produce three-dimensional (3D) this compound (Ni3(PO4)2·8H2O) architectures, such as hexahedrons and flower-like structures. rsc.org The morphology of these structures can be controlled by adjusting experimental parameters like the concentration of phosphate ions, reaction time, and temperature. rsc.org For example, time-dependent experiments have shown the evolution of Ni3(PO4)2·8H2O from willow-leaf-like structures to ordered flower-like architectures over time. rsc.org High-temperature hydrothermal synthesis at 600–650 °C has been employed to prepare novel this compound structures like Ni2(PO4)(OH), Ni7(PO4)3(HPO4)(OH)3, and NaNiPO4. acs.orgnih.gov

Solvothermal synthesis offers another route to produce nickel phosphides. For instance, nickel phosphides with different stoichiometries (Ni2P and Ni12P5) have been synthesized through a one-step solvothermal method. rsc.org In a different approach, iron-doped nickel phosphide (B1233454) hollow nanospheres were synthesized by the solvothermal phosphidization of NiFe-layered double hydroxides. rsc.org This method leverages the controlled decomposition of precursors in a high-boiling-point solvent to form the desired phosphide phase. rsc.orgacs.org

Table 2: Morphological Control in Hydrothermal Synthesis of Ni3(PO4)2·8H2O

Reaction Time (hours) Observed Morphology
0.75 Willow-leaf-like
5 -
15 -
17 -
30 Flower-like architectures
36 Ordered flower-like architectures

Data from a study on the time-dependent evolution of Ni3(PO4)2·8H2O structures at 110 °C. rsc.org

Sol-Gel Processing for Mesostructured Formations

The sol-gel method is a versatile technique for creating mesoporous this compound materials with high surface areas and controlled pore structures. sci-hub.sescilit.com This process involves the transition of a system from a liquid "sol" into a solid "gel" phase.

Mesostructured this compound with long hollow nanotubes has been synthesized using a sol-gel method with urea as the alkali. scilit.comscientific.net The use of a cationic surfactant template, such as cetyltrimethylammonium bromide (CTAB), helps in the formation of the mesoporous structure. sci-hub.se The resulting material, nominated as NiPO-3, exhibits nanotubes with lengths of up to 400-600 nm, a high BET surface area of 345.8 m²/g, and a significant pore volume. scilit.comscientific.net

In another variation, an alginate-based sol-gel method has been used to prepare carbon-coated lithium this compound (LiNiPO4) nanocrystal aggregates. figshare.comacs.org In this process, nickel alginate is blended with stoichiometric amounts of lithium hydroxide (B78521) and phosphoric acid to form a precursor gel. figshare.comacs.org Calcination of this gel at controlled temperatures yields LiNiPO4 with a controlled crystallite size and surface area. figshare.com

Table 3: Properties of Mesoporous this compound (NiPO-3)

Property Value
Nanotube Length 400-600 nm
BET Surface Area 345.8 m²/g
Pore Volume 0.46 cm³/g

Data from the characterization of NiPO-3 synthesized via the sol-gel method. scilit.comscientific.net

Advanced Thin Film Deposition Techniques

Advanced thin film deposition techniques enable the fabrication of high-quality this compound films with precise thickness control and uniformity, which is crucial for applications in electronics and energy storage.

Plasma-Enhanced Atomic Layer Deposition (PEALD) of this compound Films

Plasma-Enhanced Atomic Layer Deposition (PEALD) is a sophisticated technique for depositing thin films with atomic-level precision. A PEALD process for this compound has been developed using trimethylphosphate (TMP) plasma, oxygen plasma, and nickelocene (B73246) as precursors at a substrate temperature of 300 °C. researchgate.netugent.bersc.org

This process demonstrates self-limiting growth, with a growth per cycle of approximately 0.2 nm. researchgate.netugent.be The stoichiometry of the deposited film can be controlled by adjusting the process parameters, such as the introduction of an additional oxygen plasma step, which brings the composition closer to the stoichiometric Ni3(PO4)2. researchgate.netrsc.orgimec-publications.be The as-deposited films are typically amorphous but can be crystallized into Ni2P or crystalline Ni3(PO4)2 through annealing under a hydrogen or helium atmosphere, respectively. researchgate.netugent.bersc.org

Table 4: PEALD Process Parameters for this compound

Precursors Substrate Temperature Growth per Cycle As-Deposited Film Structure
Trimethylphosphate (TMP) plasma, Oxygen plasma, Nickelocene 300 °C ~0.2 nm Amorphous

Data from studies on the PEALD of this compound films. researchgate.netugent.bersc.org

Successive Ionic Layer Adsorption and Reaction (SILAR) Method for Film Growth

The Successive Ionic Layer Adsorption and Reaction (SILAR) method is a simple, cost-effective, and binder-free technique for depositing thin films. researchgate.netrsc.org This method involves the sequential immersion of a substrate into cationic and anionic precursor solutions, with a rinsing step in between to remove excess ions.

The SILAR method has been successfully employed to prepare amorphous, hydrous this compound thin films on stainless steel substrates. researchgate.netresearchgate.netkoha-ptfs.co.uk This technique allows for the growth of films with a mesoporous, cluster-of-particles-like morphology. researchgate.net The resulting amorphous and hydrous nature of the films provides a disordered structure that is beneficial for electrochemical applications, leading to high specific capacitance. researchgate.netkoha-ptfs.co.uk The SILAR method has also been used to synthesize nickel-cobalt (B8461503) phosphate nanoparticles on nickel foam, demonstrating its versatility for creating various metal phosphate thin films. nih.gov

Table 5: Performance of SILAR-Deposited Amorphous Hydrous this compound

Morphology Specific Capacitance (at 0.5 mA cm⁻²) Capacitive Retention (after 5000 cycles)
Mesoporous, clusters of particles 1700 F g⁻¹ 96.55%

Data from the electrochemical study of amorphous, hydrous this compound thin films prepared by the SILAR method. researchgate.netkoha-ptfs.co.uk

Template-Assisted and Morphology-Directing Synthesis

Template-assisted synthesis represents a powerful strategy for the fabrication of materials with well-defined architectures. This approach utilizes pre-existing structures or in-situ formed templates to guide the growth and assembly of the desired material, offering a high degree of control over the final morphology.

Self-Templated Growth Mechanisms for Controlled Architectures

In self-templated synthesis, a component of the reaction system itself acts as a sacrificial template, which is consumed or transformed during the reaction to yield a hollow or complex architecture. A notable example is the use of nickel glycerate particles as self-templates in a solvothermal process. This method has been successfully employed to create two-dimensional, crumpled sheet-like architectures composed of self-assembled amorphous this compound-based nanotubes. The formation of these intricate structures is attributed to a "self-deconstruction-self-weaving" mechanism, where the nickel glycerate template gradually breaks down and reassembles into the final nanotube-based sheets.

Another illustration of self-templated growth involves the use of metal glycerates to direct the formation of one-dimensional, chain-like architectures from two-dimensional nickel-cobalt phosphate nanoplates. In this process, the adsorption of ethyl glycerate on the surface of the nanoplates facilitates their stacking in a vertical direction, leading to the formation of the chain-like structures. This method highlights the versatility of self-templating in generating hierarchical nanostructures by controlling the assembly of primary building blocks.

Role of Quaternary Ammonium (B1175870) Bases and Organic Additives in Morphology Control

The morphology of this compound materials can be finely tuned by introducing specific chemical agents, such as quaternary ammonium bases and other organic additives, into the synthesis process. These molecules can act as structure-directing agents, influencing crystal growth habits and leading to the formation of distinct morphologies.

The choice of quaternary ammonium base has a profound impact on the resulting crystal shape of this compound. For instance, the use of (2-hydroxyethyl) trimethylammonium hydroxide (2-HETMAOH) as a template can lead to the formation of rod-like VSB-5 (Versailles Santa Barbara-5) this compound crystals. sid.irresearchgate.net In contrast, employing tetrapropylammonium (B79313) hydroxide (TPAOH) under similar microwave-assisted hydrothermal conditions results in the formation of spherical this compound crystals with an average diameter of approximately 80 nm. sid.irresearchgate.netresearchgate.net The variation in the alkyl chain length of the quaternary ammonium cation evidently plays a crucial role in directing the final morphology. sid.ir

Organic additives also serve as powerful tools for morphology control. The addition of ethylene (B1197577) glycol as a co-solvent during the synthesis of VSB-5 using 2-HETMAOH as a template can significantly reduce the particle size, yielding nanoparticles with an average diameter of 55 nm. sid.irresearchgate.netresearchgate.net Similarly, polyethylene (B3416737) glycol (pEG) can induce curvature in the bilayers of the forming this compound phase, which promotes the formation of vesicle-like structures and ultimately leads to spherical particles. sid.irresearchgate.netresearchgate.net The volume ratio of pEG to water is a critical parameter, with a 1:1 ratio being effective in producing spherical nanosized crystals. sid.irresearchgate.netresearchgate.net Other organic additives like thiourea (B124793) and 3-S isothiuronium (B1672626) propyl sulfonate have also been shown to influence the morphology and properties of nickel-phosphorus deposits. researchgate.net

AdditiveRole/EffectResulting Morphology/PropertyReference(s)
Quaternary Ammonium Bases
(2-hydroxyethyl) trimethylammonium hydroxide (2-HETMAOH)TemplateRod-like VSB-5 crystals sid.irresearchgate.net
Tetramethylammonium hydroxide (TMAOH)TemplateMix of rod-like and shapeless crystals sid.irresearchgate.net
Tetraethylammonium hydroxide (TEAOH)TemplateShapeless crystals sid.irresearchgate.net
Tetrapropylammonium hydroxide (TPAOH)TemplateSpherical crystals (~80 nm diameter) sid.irresearchgate.netresearchgate.net
Organic Additives
Ethylene GlycolCo-solventReduced particle size (~55 nm nanoparticles) sid.irresearchgate.netresearchgate.net
Polyethylene Glycol (pEG)Induces curvatureSpherical nanosized crystals sid.irresearchgate.netresearchgate.net
ThioureaAdditiveInfluences morphology and crystallization researchgate.net
3-S isothiuronium propyl sulfonate (UPS)AdditiveInfluences morphology and corrosion resistance researchgate.net

Electrochemical and Microwave-Assisted Synthesis

To accelerate synthesis, improve energy efficiency, and gain further control over material properties, advanced synthesis techniques such as electrochemical deposition and microwave irradiation are increasingly being utilized for the fabrication of this compound materials.

Electrochemical Deposition for Porous this compound Structures

Electrochemical deposition is a versatile, room-temperature method for synthesizing thin films and porous structures directly onto conductive substrates. This technique offers excellent control over the film thickness, morphology, and composition by manipulating electrochemical parameters such as potential, current density, and deposition time.

Porous this compound electrocatalysts have been successfully synthesized on titanium sheets through a two-step process involving electrochemical deposition followed by a low-temperature phosphatization treatment. mdpi.com In a typical procedure, a precursor film of porous nickel hydroxide (p-Ni(OH)₂) is first deposited chronoamperometrically from a nickel chloride solution. mdpi.com Subsequent phosphatization at elevated temperatures converts the hydroxide into a porous this compound material with a unique nanosheet/nanocluster crosslinked microstructure. mdpi.com

A particularly innovative approach to creating porous structures is the dynamic hydrogen bubble template (DHBT) method. During high-current-density electrodeposition, the vigorous evolution of hydrogen gas at the cathode creates dynamic templates. The metallic nickel-phosphorus alloy deposits around these bubbles, resulting in a highly porous structure after the bubbles detach. This method allows for the rapid and simple fabrication of porous electrodes with a significantly increased surface area.

ParameterValue/ConditionOutcomeReference(s)
Electrochemical Deposition
Deposition Potential-1.0 V (vs. Ag/AgCl)Formation of p-Ni(OH)₂ precursor mdpi.com
Deposition Charge-0.25 CControlled film thickness mdpi.com
Electrolyte0.1 M NiCl₂·6H₂OSource of nickel ions mdpi.com
SubstrateTitanium (Ti) plateConductive support for the catalyst mdpi.com
Phosphatization
Temperature300 °CConversion to porous this compound mdpi.com
Duration10 minOptimal catalytic performance mdpi.com
Dynamic Hydrogen Bubble Template
Current DensityHigh (e.g., 2 A·cm⁻²)Formation of porous Ni-P layer researchgate.net

Microwave Irradiation in this compound Material Preparation

Microwave-assisted synthesis has emerged as a rapid and energy-efficient alternative to conventional hydrothermal methods. The volumetric heating provided by microwaves can lead to faster reaction rates, shorter crystallization times, and unique material properties.

Mesoporous nickel phosphates can be synthesized rapidly under microwave-assisted hydrothermal conditions. jim.org.cn For instance, ordered mesoporous this compound with a worm-like morphology can be obtained in just one hour at 100°C, a significant reduction from the 24 hours required by conventional sol-gel methods. jim.org.cn The pH of the reaction mixture is a critical parameter in microwave synthesis, directing the formation of different this compound phases. acs.org For example, VSB-1 crystallizes under acidic conditions (pH 3.5-4.8), while VSB-5 forms in weakly basic conditions (pH 7.5-9.2). acs.org

Microwave irradiation is also effective for synthesizing nickel phosphide (Ni₂P) nanoparticles supported on a carbon matrix. scientific.net In this process, a nickel salt, phosphoric acid, and a renewable carbon source like tannin or lignin (B12514952) are reacted under microwave irradiation, resulting in Ni₂P nanoparticles (20-50 nm) dispersed in the carbon matrix. scientific.net Furthermore, the technique has been used to incorporate other metals, such as cobalt, into the this compound framework, creating novel bimetallic phosphate materials. scientific.net The rapid and homogeneous heating provided by microwaves is a decisive factor in forming these unique structures. scientific.net

Synthesis MethodPrecursorsConditionsResulting MaterialReference(s)
Microwave-assisted hydrothermalNickel source, phosphorus source, cationic surfactant100°C, 1 hour, OH⁻/P ratio = 2.0, Ni/P ratio = 0.7Mesoporous this compound (worm-like) jim.org.cn
Microwave-assisted hydrothermalNickel source, phosphoric acid, ammonia180°C, 1 min, pH 7.5-9.2VSB-5 this compound acs.org
Microwave-assisted synthesisNickel salt, phosphoric acid, tannin/ligninMicrowave irradiationCarbon-supported Ni₂P nanoparticles scientific.net
Microwave-assisted synthesisNickel chloride, cobalt chloride, phosphoric acid, triethylamineWeakly basic conditions, microwave heatingCobalt-incorporated this compound scientific.net
Microwave-assisted hydrothermalNickel nitrate, copper nitrate, sodium hypophosphite90°C, 12.5 minNickel-copper phosphate microspheres researchgate.net

Compositional Engineering and Doping Strategies

Beyond morphological control, the intrinsic properties of this compound can be significantly enhanced through compositional engineering, primarily via doping with other elements. This strategy aims to modify the electronic structure, create more active sites, and improve the stability of the material.

Doping this compound with other transition metals such as cobalt (Co), manganese (Mn), iron (Fe), and copper (Cu) has been shown to be an effective strategy for tuning its catalytic and electrochemical properties. For example, the introduction of cobalt into the this compound structure can regulate the electronic levels and textural properties of the active Ni(III) species, leading to improved performance in electrocatalytic reactions. Varying the Ni:Co ratio allows for a systematic tuning of these properties.

Theoretical studies using density functional theory (DFT) have shown that doping the this compound surface with transition metals can alter the electronic structure and enhance the oxygen evolution reaction (OER) activity. acs.org Specifically, doping with manganese and iron has been predicted to significantly reduce the OER overpotential. acs.org Experimental work has also demonstrated that doping nickel-phosphorus coatings with small amounts of copper can enhance wear resistance and corrosion resistance in acidic chloride solutions. acs.org

Furthermore, co-doping with non-metallic elements is another promising avenue. For instance, a synthesis method has been developed to co-dope a carbon matrix with nitrogen (N) and phosphorus (P) while simultaneously forming nickel phosphide phases (Ni₂P or Ni₁₂P₅). mdpi.com The phosphorus not only acts as a precursor for the nickel phosphide but also as a dopant for the carbon support, which can improve its conductivity and create defects that act as active sites. mdpi.com The P/PDA (polydopamine) ratio during synthesis was found to be a critical factor in determining which nickel phosphide phase is formed. mdpi.com

Dopant/Co-dopantHost MaterialEffect of DopingReference(s)
Cobalt (Co)This compoundRegulates electronic levels and texture of Ni(III) species, enhances catalytic activity. mdpi.com
Manganese (Mn)This compoundPredicted to significantly reduce OER overpotential. acs.org
Iron (Fe)This compoundPredicted to significantly reduce OER overpotential. acs.org
Copper (Cu)Nickel-Phosphorus CoatingEnhances wear resistance and corrosion resistance. acs.org
Nitrogen (N) and Phosphorus (P)Carbon-supported Nickel PhosphideP-doping of carbon improves conductivity and creates active sites. P/PDA ratio controls NiₓPᵧ phase. mdpi.com
Cobalt (Co) and Graphene Oxide (GO)This compoundForms GO-NiCoPO₃ hybrid material with specific crystalline phases. frontiersin.org

Bimetallic and Multimetallic this compound Compositions (e.g., NiCoP, NiMnPO, NiFePO)

The incorporation of a second or third transition metal into the this compound framework allows for the creation of bimetallic and multimetallic compositions with tailored properties. The synergistic interactions between the different metal centers can significantly enhance electrochemical performance, structural stability, and catalytic activity. Common fabrication techniques for these materials include hydrothermal synthesis, electrodeposition, and high-temperature phosphorization of metal-organic framework (MOF) precursors.

Nickel Cobalt Phosphate (NiCoP) has emerged as a highly promising bimetallic phosphide due to the synergistic effects between nickel and cobalt, which lead to enhanced redox activity and electrical conductivity. researchgate.net Various synthesis strategies have been developed to control the morphology and phase purity of NiCoP. A single-step hydrothermal method has been used to produce highly crystalline, uniform hollow spheres of NiCoP with an average diameter of 1 μm. rsc.org Another approach involves the phosphorization of ZIF-67, a cobalt-based MOF, to create hollow quasi-polyhedron structures of NiCoP. acs.org This method leverages the porous structure of the MOF as a template. Electrodeposition is another facile, one-step method to directly grow NiCoP on a conductive substrate, offering excellent control over the film thickness and composition. researchgate.netmdpi.com Furthermore, NiCoP nanosheets have been synthesized through a combination of hydrothermal and high-temperature phosphorization processes. nih.gov These varied morphologies, from hollow spheres to nanosheets, provide a large surface area and expose numerous electroactive sites, which are beneficial for applications like electrocatalysis and energy storage. rsc.orgnih.gov For instance, NiCoP synthesized via a microbial surface confined growth strategy has been shown to be a promising material for capturing sodium ions. nih.gov

Nickel Iron Phosphate (NiFePO) represents another important class of multimetallic phosphate materials. The crystal structure of compounds like NiFePO₅ has been identified as orthorhombic, belonging to the Pnma space group, and is isostructural with α-Fe₂PO₅. researchgate.net In this structure, Ni²⁺ and Fe³⁺ ions occupy distinct octahedral sites without disorder. researchgate.net A related composite, nanoporous nickel-iron hydroxylphosphate (NiFe-OH-PO₄), has been fabricated through a controlled electrodeposition method onto nickel foam. acs.org This process yields nanobelt structures that create a porous, high-surface-area catalyst. The synthesis involves the electrochemical deposition from a solution containing nickel and iron precursors, where the hydroxyl and phosphate groups are incorporated to form the final composite material. acs.org

Nickel Manganese Phosphate (NiMnPO) and other multimetallic compositions are also being explored. For instance, coatings containing zinc, nickel, and manganese phosphate have been developed to improve corrosion resistance and paint adhesion on metal surfaces. google.com These coatings are typically applied from an acidic phosphating solution containing the respective metal ions. While detailed studies on discrete NiMnPO compounds are less common, the principles of doping nickel phosphide phases with manganese suggest that such compositions can induce phase transformations and alter electrochemical properties. rsc.org The synthesis often involves the hot injection decomposition of metal acetate (B1210297) precursors in the presence of phosphorus-containing surfactants. rsc.org

The table below summarizes the synthesis methods and resulting morphologies for various bimetallic and multimetallic this compound compositions.

CompoundSynthesis MethodResulting MorphologySource(s)
NiCoP Single-Step HydrothermalHollow Spheres (~1 μm diameter) rsc.org
NiCoP Phosphorization of ZIF-67Hollow Quasi-Polyhedra acs.org
NiCoP One-Step ElectrodepositionThin Film / Nanosheets mdpi.com
NiCoP Hydrothermal + PhosphorizationNanosheets (NSs) nih.gov
NiFe-OH-PO₄ Controlled ElectrodepositionNanoporous Nanobelts acs.org
Zn-Ni-Mn Phosphate Phosphating SolutionCrystalline Coating google.com

Influence of Transition Metal Doping on Material Characteristics

Doping this compound with other transition metals is a powerful strategy to modify its intrinsic properties and enhance its performance, particularly in electrocatalysis. The introduction of foreign metal atoms into the this compound lattice can alter the electronic structure, create defects, induce phase changes, and generate synergistic effects that optimize catalytic activity. rsc.orgacs.orgmdpi.com

The primary objective of doping is often to tune the electronic structure of the catalyst's surface to improve reaction kinetics. acs.org For instance, in the context of the oxygen evolution reaction (OER), doping this compound (NiPO) surfaces with transition metals like manganese (Mn), iron (Fe), cobalt (Co), and copper (Cu) has been shown to significantly impact performance. acs.orgscilit.com Density functional theory (DFT) calculations have revealed that the enhanced OER activity is primarily driven by the localized electronic states of the embedded dopant atoms rather than significant changes to the surrounding nickel sites. acs.orgscilit.com Specifically, doping with Fe and Mn leads to a notable reduction in the OER overpotential, making them more efficient catalysts. acs.org In contrast, Co and Cu doping have been found to increase the overpotential compared to pristine NiPO. acs.org Similarly, doping hexagonal nickel phosphide (Ni₂P) with iron has been shown to produce excellent OER activity, achieving an overpotential of 330 mV at a current density of 20 mA cm⁻² with a low Tafel slope of 39 mV dec⁻¹. polyu.edu.hk

Transition metal doping can also induce significant phase transformations within the nickel phosphide system. Studies have shown that doping Ni₂P with 10% copper (Cu) or manganese (Mn) can cause a complete transformation to the Ni₅P₄ phase. rsc.org Conversely, doping the Ni₅P₄ phase with the same amount of Cu or Mn can induce its transformation into Ni₂P. rsc.org These phase changes are attributed to factors like lattice stress and the size of the incorporated dopant atoms. rsc.org The resulting phase has a direct impact on electrocatalytic activity for the hydrogen evolution reaction (HER), with the transformed Ni₅P₄ phase generally outperforming the Ni₂P phase by exhibiting a lower overpotential. rsc.org Research on doping Ni₂P with various transition metals, including Mn, Co, Fe, and molybdenum (Mo), found that doping generally improved HER activity, with Mo having the most significant positive effect. researchgate.net

The following table presents research findings on the effect of different transition metal dopants on the electrochemical performance of this compound and nickel phosphide materials.

Original MaterialDopant (M)ReactionKey Finding (Compared to Undoped)Source(s)
NiPO FeOEROverpotential reduced from 0.58 V to 0.47 V acs.org
NiPO MnOEROverpotential reduced from 0.58 V to 0.56 V acs.org
NiPO CoOEROverpotential increased to 0.61 V acs.org
Ni₂P FeOERAchieved low overpotential of 330 mV @ 20 mA cm⁻² polyu.edu.hk
Ni₂P MoHERShowed the most significant improvement in activity researchgate.net
Ni₂P 10% CuHERPhase transformed to Ni₅P₄; overpotential of 146 mV @ 10 mA cm⁻² rsc.org
Ni₂P 10% MnHERPhase transformed to Ni₅P₄; overpotential of 164 mV @ 10 mA cm⁻² rsc.org

Advanced Material Architectures and Structural Engineering of Nickel Phosphate

Hierarchical and Nanostructured Morphologies

The synthesis of nickel phosphate (B84403) with well-defined hierarchical and nanostructured morphologies is a key strategy to maximize its electrochemically active surface area and enhance ion and electron transport. These sophisticated architectures, ranging from floral-inspired structures to one- and two-dimensional nanomaterials, offer unique advantages for various applications.

Fabrication of Microflower, Nanoflower, and Hollow Structures

Flower-like and hollow structures are particularly advantageous due to their high surface-to-volume ratio and accessible active sites. Various synthesis techniques have been developed to create these intricate nickel phosphate architectures.

Hydrothermal and solvothermal methods are commonly employed for the fabrication of these structures. For instance, Ni3(PO4)2·8H2O nano/microflakes have been grown on nickel foam using a one-pot hydrothermal approach, resulting in a three-dimensional nanoporous layer. acs.org Similarly, flower-like this compound microspheres composed of nanosheets have been synthesized via a facile hydrothermal route. researchgate.net The use of templates, both hard and soft, is another effective strategy. For example, hierarchical NiCoP hollow nanoflowers have been created using a self-template strategy involving the hydrothermal treatment of solid Ni-Co glycerate nanospheres followed by phosphorization. nih.gov This method allows for the tailoring of the microstructure by adjusting the hydrothermal treatment temperature. nih.gov

Hollow structures, which offer the benefits of low density, high surface area, and enhanced mass transport, have also been successfully synthesized. A controllable etching process using a shell-coating has been utilized to construct nonspherical hollow bimetal (Co/Ni) phosphate nanocages. acs.orgresearchgate.net These nanocages, formed from ultrathin nanosheets, demonstrate the versatility of template-based methods in creating complex hollow architectures. researchgate.netd-nb.info The synthesis often involves the use of metal-organic frameworks (MOFs) as precursors or templates. For example, hollow cobalt-nickel phosphate nanocages have been derived from ZIF-67@Co-Ni LDHs through a controlled etching process. researchgate.net

Structure Type Synthesis Method Key Features Reference
Micro/NanoflowersHydrothermal/SolvothermalHigh surface area, composed of nanosheets/microplates acs.orgresearchgate.netacs.org
Hollow NanoflowersSelf-template (hydrothermal + phosphorization)Hierarchical structure, ultrathin nanosheet assembly nih.gov
Hollow NanocagesControllable etching of MOF templatesNonspherical, constructed from ultrathin nanosheets acs.orgresearchgate.net

Development of Nanotubes, Nanosheets, and Nanoplate Architectures

One-dimensional (1D) and two-dimensional (2D) nanostructures like nanotubes, nanosheets, and nanoplates provide direct pathways for electron transport and short diffusion paths for ions, making them highly desirable for electrochemical applications.

This compound nanotubes have been synthesized using various approaches. A urea-assisted hydrothermal route has been shown to be a simple, template-free method for producing ultra-long nanowires of this compound. researchgate.net In this process, urea (B33335) plays a crucial role in controlling the formation of the nanowire morphology. researchgate.net Another innovative approach involves the self-assembly of amorphous this compound-based nanotubes into 2D crumpled sheet-like architectures using nickel glycerate particles as sacrificial templates. researchgate.netusq.edu.au This "self-deconstruction-self-weaving" mechanism results in a unique structure with good interconnectivity between the nanotubes. usq.edu.au Sol-gel methods have also been employed to synthesize hollow this compound nanotubes. d-nb.info

The fabrication of 2D nanosheets and nanoplates is another active area of research. Ultrathin nickel cobalt phosphate nanosheets with a thickness of approximately 2.3 nm have been fabricated via a one-step electrodeposition method at room temperature. acs.org This strategy allows for the uniform deposition of the nanosheet array on various conductive substrates. acs.org Porous nanosheet/nanocluster crosslinked microstructures of this compound have been developed through electrochemical deposition followed by low-temperature phosphatization. mdpi.com Hydrothermal methods are also effective, as demonstrated by the synthesis of this compound hydrate (B1144303) (NiPh) microplates on 3D Ni-foam, where the microstructure can be controlled by varying the reaction time. researchgate.net

Architecture Synthesis Method Key Characteristics Reference
NanotubesUrea-assisted hydrothermal, Sacrificial template (solvothermal), Sol-gelUltra-long, self-assembled into 2D sheets, hollow interior researchgate.netd-nb.inforesearchgate.netusq.edu.au
NanosheetsElectrodeposition, Electrochemical deposition + phosphatizationUltrathin (~2.3 nm), porous, crosslinked microstructure acs.orgmdpi.com
Nanoplates/MicroplatesHydrothermalDeposited on 3D substrates, controllable microstructure researchgate.net

Porosity Control and Surface Area Optimization

Controlling the porosity and maximizing the specific surface area of this compound are critical for enhancing its performance, particularly in applications that rely on surface reactions and ion diffusion, such as supercapacitors and electrocatalysis.

Design and Synthesis of Mesoporous and Nanoporous this compound

The creation of mesoporous (pore size 2-50 nm) and nanoporous structures within this compound materials provides a high density of active sites and facilitates efficient transport of electrolytes and reactants.

Several strategies have been developed to introduce porosity into this compound. A phosphate-mediated self-assembly methodology has been used to prepare mesoporous this compound/phosphonate hybrid microspheres. rsc.org This approach results in well-defined mesoporosity. rsc.org Another effective technique is the use of templates. For example, mesoporous silica (B1680970) has been used as a template for the synthesis of nanoporous this compound. The synthesis of mesoporous materials can also be achieved through methods like sol-gel, which has been used to create materials with uniform pore systems. unirioeditora.com.ar The resulting materials often exhibit a porous structure composed of interconnected nanoparticles.

Furthermore, porous this compound with a distinct nanosheet/nanocluster crosslinked microstructure has been developed via electrochemical deposition and low-temperature phosphatization. mdpi.com The thermal treatment of precursor materials, such as the calcination of nickel-cobalt-manganese acetate (B1210297) hydroxide (B78521), can also lead to the formation of porous structures. researchgate.net The resulting porous Ni-Co-Mn oxides have shown large surface areas. researchgate.net

Optimization of BET Surface Area and Pore Volume

The Brunauer-Emmett-Teller (BET) surface area and pore volume are key parameters used to quantify the porosity of a material. Optimizing these parameters is a primary goal in the synthesis of high-performance this compound.

The BET surface area of this compound materials can be significantly influenced by the synthesis method and the resulting morphology. For instance, ultrafine amorphous BaxNi3−x(PO4)2 nanofibers synthesized via a cation exchange reaction method exhibited a BET surface area of 64.8 m²/g. usq.edu.au Porous Ni-Co-Mn oxides prepared by co-precipitation and thermal treatment achieved a large surface area of 96.53 m²/g. researchgate.net Mesoporous this compound/phosphonate hybrid microspheres have also been shown to possess high surface areas, which contribute to their excellent performance in CO2 capture and catalysis. rsc.org

The pore volume is another critical factor. Hollow this compound nanotubes synthesized by a sol-gel method were reported to have a pore volume of 0.46 cm³/g. d-nb.info The optimization of both BET surface area and pore volume is crucial for enhancing the material's capacity for adsorption and electrochemical energy storage. repositorioinstitucional.mx

Material Synthesis Highlights BET Surface Area (m²/g) Pore Volume (cm³/g) Reference
Amorphous BaxNi3−x(PO4)2 nanofibersCation exchange reaction64.8- usq.edu.au
Porous Ni-Co-Mn oxides prismsCo-precipitation and thermal treatment96.53- researchgate.net
Hollow this compound NanotubesSol-gel method-0.46 d-nb.info
Mesoporous this compound/Phosphonate HybridsPhosphate-mediated self-assemblyHigh (specific value not provided in abstract)- rsc.org

Nanocomposite and Hybrid Material Design

This compound nanocomposites are often designed by combining them with conductive carbon-based materials. For example, this compound nanoparticles have been uniformly decorated on carbon spheres, leading to enhanced performance in glucose sensing due to the synergistic effect between the two components. researchgate.net Bimetallic nickel/manganese phosphate has been mixed with carbon nanofibers (CNFs) to create a catalyst for formaldehyde (B43269) electrooxidation, benefiting from the high electrical conductivity of the CNFs. rsc.org

Hybrid materials involving this compound often incorporate other transition metals to create bimetallic or trimetallic phosphates with tunable electronic properties and enhanced catalytic activity. Iron-doped this compound, synthesized by hydrothermal growth followed by electrodeposition of iron hydroxide, has shown significantly enhanced activity for the oxygen evolution reaction. acs.org The iron doping creates synergistic effects that improve the catalytic performance. acs.org Similarly, nickel-cobalt (B8461503) phosphate/graphene foam composites have been synthesized via a hydrothermal process for supercapacitor applications. medwinpublishers.com

Integration of this compound with Carbon-Based Materials (e.g., Graphene Oxide)

The integration of this compound with carbon-based materials, particularly graphene and its derivatives like graphene oxide (GO) and reduced graphene oxide (rGO), has emerged as a key strategy to overcome the inherent limitations of pure this compound, such as low electrical conductivity. rsc.org This combination creates composite materials with synergistic effects, leading to enhanced performance in various applications, especially in energy storage and electrocatalysis. rsc.orgresearchgate.net

The synthesis of these composites often involves methods like hydrothermal-calcination, co-precipitation, and sonochemical treatments. rsc.orgresearchgate.net For instance, amorphous mesoporous this compound (Ni₃(PO₄)₂) can be grown on reduced graphene oxide (rGO) through a facile hydrothermal-calcination process. rsc.org This method results in a composite with a high specific surface area and a uniform particle size, which are beneficial for electrochemical applications. rsc.org In another approach, flake-like this compound is synthesized via co-precipitation and then integrated with graphene oxide using sonochemical treatment. researchgate.net The oxygen-containing functional groups on the surface of graphene oxide can influence the particle size and distribution of the this compound nanoparticles, highlighting the regulatory role of the graphene substrate. acs.org

These this compound/graphene composites exhibit significantly improved electrochemical properties. The graphene network provides a highly conductive scaffold that facilitates rapid electron transfer, while the this compound offers high theoretical capacitance or catalytic activity. rsc.orgresearchgate.net For example, an amorphous mesoporous Ni₃(PO₄)₂/rGO composite demonstrated a very high specific capacitance of 1726 F g⁻¹ at a current density of 0.5 A g⁻¹, showcasing its potential for supercapacitors. rsc.org Similarly, a hybrid supercapacitor device using a this compound nanosheet cathode and a reduced graphene oxide anode exhibited a high energy density of 38.2 Wh kg⁻¹ at a power density of 3.2 kW kg⁻¹, along with excellent cycling stability. fao.org The enhanced performance is attributed to the synergistic effect between the components; the high conductivity and large surface area of graphene complement the pseudocapacitive nature of this compound. rsc.orgresearchgate.net

Beyond supercapacitors, these composites are effective electrocatalysts. A nickel phosphide (B1233454)/graphene composite has been shown to have catalytic activity for methanol (B129727) oxidation reactions that is approximately seven times higher than pure nickel phosphide. acs.org In another application, a three-dimensional nickel cobalt bimetallic phosphate/rGO hybrid demonstrated excellent performance as an electrocatalyst for the hydrogen evolution reaction (HER) in alkaline solutions, requiring an overpotential of only 94 mV to achieve a current density of 10 mA cm⁻². rsc.org The unique nanostructures, such as the 3D spherical morphology, provide a large specific surface area and shorter diffusion paths, which are conducive to electron transfer. rsc.org

Table 1: Performance of this compound/Graphene Composite Materials

Composite Material Synthesis Method Application Key Performance Metrics Source(s)
Amorphous mesoporous Ni₃(PO₄)₂/rGO Hydrothermal-calcination Supercapacitor Electrode Specific Capacitance: 1726 F g⁻¹ at 0.5 A g⁻¹; Specific Surface Area: 198.72 m² g⁻¹ rsc.org
Ni₃(PO₄)₂ nanosheets / rGO Chemical bath deposition (for Ni₃(PO₄)₂) Hybrid Supercapacitor Specific Capacitance: ~108 F g⁻¹ at 4 A g⁻¹; Energy Density: 38.2 Wh kg⁻¹; Power Density: 3.2 kW kg⁻¹ fao.org
This compound (NPO) / GO Co-precipitation and sonochemical treatment Electrochemical Sensor Charge Transfer Resistance (Rct): 624 Ω researchgate.net
NiCoP@rGO/NF In-situ growth Hydrogen Evolution Reaction (HER) Overpotential: 94 mV at 10 mA cm⁻²; Tafel Slope: 39 mV dec⁻¹ rsc.org
Ni₂P/rGO/NF Hydrothermal and calcination Water Splitting (OER & HER) OER Overpotential: 449 mV at 100 mA/cm²; HER Overpotential: 110 mV at 10 mA/cm² mdpi.com

Formation of Metal-Phytic Acid Hybrid Systems

Phytic acid (C₆H₁₈O₂₄P₆), a natural organic macromolecule found in plant seeds, possesses a unique structure with six phosphate groups and twelve hydroxyl groups. nih.govrsc.org This structure allows it to chelate strongly with various metal ions, including nickel, to form metal-phytic acid hybrid systems. nih.govrsc.org The formation of these hybrids, such as nickel phytate (Ni-PA), is typically achieved through simple and direct methods like precipitation, where a nickel salt (e.g., nickel acetate) is reacted with phytic acid in a solution. nih.govnih.gov

The coordination between the nickel ions and the phosphate groups of the phytic acid molecules is the defining characteristic of these hybrids. nih.govnih.gov This interaction leads to the formation of nanomaterials with distinct morphologies, such as irregular tubular and spherical shapes with diameters in the range of 100-200 nm. nih.gov Spectroscopic analyses confirm the successful coordination of nickel with phytic acid. nih.gov

Nickel-phytic acid hybrids have shown significant promise as highly efficient and selective electrocatalysts. nih.govfrontiersin.org A notable application is in the electrocatalytic oxidation of 5-hydroxymethylfurfural (B1680220) (HMF), a key biomass-derived platform chemical, into 2,5-furandicarboxylic acid (FDCA), a valuable polymer precursor. nih.govnih.gov In this application, the Ni-PA hybrid catalyst demonstrated outstanding performance, achieving a high FDCA yield of 99.1% with a Faradaic efficiency of 90% at an applied potential of 1.6 V vs. RHE. frontiersin.org The superior catalytic activity of the Ni-PA hybrid compared to analogous copper and iron-based phytate hybrids is attributed to its higher electrochemical active surface area and lower charge-transfer resistance, which significantly promotes the oxidation process. nih.govnih.govresearchgate.net

Beyond electrocatalysis, nickel phytate has been explored as a bio-based flame retardant. nih.govresearchgate.net When incorporated into polymers like polylactic acid (PLA) or rigid polyurethane foam (RPUF), nickel phytate enhances their flame retardancy and thermal stability. nih.govresearchgate.net For example, adding 3 wt% of nickel phytate to a soybean oil-based RPUF reduced the peak heat release rate by 14.92% and the total heat release by 19.92%. nih.gov The flame-retardant mechanism involves a combination of gas-phase and condensed-phase actions, where the nickel phytate promotes the formation of a protective char layer and catalyzes the conversion of smoke particles. nih.govresearchgate.net

Table 2: Characteristics of Nickel-Phytic Acid Hybrid Systems

Hybrid System Synthesis Method Application Key Findings/Performance Source(s)
Nickel-phytic acid (Ni-PA) Precipitation Electrocatalytic oxidation of HMF FDCA Yield: 99.1%; Faradaic Efficiency: 90% (at 1.6 V vs. RHE) nih.govfrontiersin.org
Nickel phytate (PA-Ni) Reaction in water Flame retardant for Polylactic Acid (PLA) Achieved UL-94 V-0 rating in PLA with 4 wt% PA-Ni and 11 wt% IFR. researchgate.net
Nickel phytate (PA-Ni) Reaction in ethanol Flame retardant for Rigid Polyurethane Foam (RPUF) Reduced Peak Heat Release Rate by 14.92% and Total Heat Release by 19.92% with 3 wt% PA-Ni. nih.gov
Nickel phytate coating Conversion coating Anti-corrosion for iron substrate Formation of a protective metal phytate coating. rsc.org

Oxygen Evolution Reaction (OER) Electrocatalysis

The Oxygen Evolution Reaction is a critical half-reaction in electrochemical water splitting, but it is often hindered by sluggish kinetics. This compound has shown promise as an electrocatalyst for this reaction.

Mechanistic Investigations of OER Activity on this compound Surfaces

The exceptional OER activities of nickel-based phosphates are attributed to their favorable electronic orbitals, which enhance the Ni-O bond and improve the adsorption of OER intermediates on nickel sites. rsc.org Density functional theory (DFT) calculations have shown that the adsorption of OER intermediates is more energetically favorable on the surface of nickel-based phosphates compared to nickel oxide (NiO). rsc.org This suggests that nickel phosphates themselves can be the active species for the OER. rsc.org

Further mechanistic studies on anodized films of a self-assembled nickel-borate (NiBi) OEC, a related nickel-based catalyst, revealed a low Tafel slope, which, combined with an inverse third-order rate dependence on H+ activity, indicates its suitability for water splitting devices. researchgate.net

Enhancement Strategies through Electronic Structure Modification and Doping

Doping this compound with other transition metals is a key strategy to enhance its OER performance. acs.org The primary goal of doping is to modify the electronic structure of the catalyst's surface. acs.org

Transition Metal Doping: Studies combining density functional theory (DFT) calculations with the computational hydrogen electrode (CHE) approximation have investigated the effects of doping this compound (NiPO) with transition metals such as Manganese (Mn), Iron (Fe), Cobalt (Co), and Copper (Cu). acs.org

Doping with Mn and Fe has been found to cause the most significant reduction in overpotential. acs.org These dopants improve catalytic activity by strengthening atomic and molecular adsorption, which is achieved by shifting the local d-band center of the surface closer to the Fermi level. acs.org

Iron doping, in particular, has been shown to change the local Ni-O environments, synergistically enhancing the catalytic activity. acs.org Experimental results have demonstrated that Fe-doped this compound can exhibit OER performance surpassing that of Iridium Oxide (IrO2). acs.org

Iron Doping in Nickel Cobalt Phosphide: In a related system, Fe-doping of nickel cobalt phosphide nanosheet arrays was found to facilitate electron transfer from Co/Ni to Phosphorus (P), optimizing the electronic structures of both Ni and Co active sites and thereby greatly enhancing the intrinsic OER activity. bohrium.com

The following table summarizes the effect of different dopants on the OER overpotential of this compound:

DopantOverpotential vs. NiPO(100)Overpotential (V)
None (Pristine NiPO)-0.58
Iron (Fe)Lower0.47
Manganese (Mn)Lower0.56
Cobalt (Co)Higher0.61
Copper (Cu)Higher0.97

Data sourced from a study combining density functional theory calculations and the computational hydrogen electrode approximation. acs.org

Role of In-situ Formed Species (e.g., Ni(OH)₂/NiOOH) in Catalytic Processes

During the OER process, the surface of nickel-based catalysts, including this compound, can undergo reconstruction to form nickel oxyhydroxide (NiOOH) species, which are often considered the true active sites for the reaction. mdpi.comnih.gov

Formation of β-NiOOH: The leaching of phosphorus and boron from Ni-B-P core-shell nanoparticles during cyclic voltammetry has been shown to facilitate the formation of β-NiOOH, a highly active species for the OER. acs.org This transformation from α-Ni(OH)₂ to the more active β-NiOOH, which has better electrical conductivity, enhances OER performance. acs.org

Synergistic Effects: In iron-doped this compound, while nickel oxyhydroxide (NiOOH) acts as the primary catalytic active site, the this compound component facilitates water adsorption, creating a synergistic enhancement of OER activity. acs.org

Phosphate-Intercalation: Pre-intercalating phosphate into Ni(OH)₂/NiOOH structures has been demonstrated as a novel strategy to create a volume OER (VOER). researchgate.net This approach enhances the interlayer water content, interlayer spacing, and proton transport ability, leading to outstanding OER performance and stability. researchgate.net The resulting porous electrode exhibited overpotentials of 129 and 243 mV at 10 and 100 mA cm⁻², respectively, and showed stability for 1000 hours in an alkaline phosphate electrolyte. researchgate.net

Hydrogen Evolution Reaction (HER) Electrocatalysis

The Hydrogen Evolution Reaction is the other crucial half-reaction in water splitting. This compound-based materials have also been investigated for their potential as efficient HER electrocatalysts.

Boosting HER Performance of Porous this compound

Creating porous structures is a key strategy to enhance the HER performance of this compound. Porous structures increase the electrochemically active surface area, exposing more active sites for catalysis.

A stable and efficient porous this compound on titanium sheets (p-NiPO/Ti) was developed through electrochemical deposition and low-temperature phosphatization. mdpi.com This material exhibited a distinct nanosheet/nanocluster crosslinked microstructure. mdpi.com The optimized p-NiPO/Ti catalyst required low HER overpotentials of 128 mV at 10 mA cm⁻² and 242 mV at 100 mA cm⁻² in 1.0 M KOH. mdpi.comresearchgate.net

Similarly, porous nickel phosphide nanosheets (a mix of Ni₅P₄/NiP₂/Ni₂P) on carbon cloth have shown excellent HER activity in acidic electrolytes, with low overpotentials of 63 mV and 120 mV to achieve current densities of 10 mA cm⁻² and 100 mA cm⁻², respectively. acs.org The high performance was attributed to the large specific surface area of the porous nanosheets and a synergistic effect between the different nickel phosphide phases. acs.org

Phosphorization Engineering for Improved HER Activity

Phosphorization engineering involves the conversion of a precursor material into a metal phosphide through a phosphidation reaction. This has proven to be an effective method for creating highly active HER catalysts.

A straightforward low-temperature phosphatization process was used to convert porous nickel hydroxide (p-Ni(OH)₂) into porous amorphous this compound (p-NiPO). mdpi.com The catalytic activity of the resulting p-NiPO/Ti was optimized by adjusting the electrodeposition and phosphatization conditions. mdpi.com This process of low-temperature phosphorization was found to effectively increase the electrochemically active area of the catalyst. mdpi.com

Another approach involves a facile phosphidation method where a Ni foam is placed above red phosphorus powder, leading to the formation of self-supported hierarchical porous nickel phosphide (Ni₅P₄/NiP₂) nanosheets with significantly improved HER performance. mdpi.com

The following table summarizes the HER performance of different this compound-based catalysts:

CatalystSubstrateElectrolyteOverpotential @ 10 mA cm⁻² (mV)
p-NiPOTitanium1.0 M KOH128
Porous Nickel Phosphide (Ni₅P₄/NiP₂/Ni₂P)Carbon Cloth0.5 M H₂SO₄63

Data compiled from studies on porous this compound and nickel phosphide nanosheets. mdpi.comresearchgate.netacs.org

Organic Electrocatalysis and Biomass Valorization

The electrochemical transformation of organic molecules, particularly those derived from biomass, represents a sustainable pathway for producing valuable chemicals. This compound has emerged as a promising electrocatalyst in this domain, demonstrating notable efficiency in the oxidation of various organic compounds.

The electrocatalytic oxidation of 5-hydroxymethylfurfural (HMF), a key biomass-derived platform chemical, to 2,5-furandicarboxylic acid (FDCA) is a significant reaction for producing a renewable alternative to terephthalic acid. mdpi.commdpi.com this compound-based materials have been extensively studied as efficient and cost-effective catalysts for this conversion.

Researchers have successfully synthesized this compound (Ni₃(PO₄)₂) electrocatalysts using methods like simple hydrothermal techniques. mdpi.com These catalysts have demonstrated high efficiency for the electrocatalytic oxidation of HMF to FDCA, achieving yields of 94.2% with a Faradaic efficiency of 93.5% in a 0.1 M KOH solution. mdpi.com Similarly, a nickel-phytic acid hybrid (Ni-PA), which utilizes the coordination between nickel ions and the phosphate groups of phytic acid, has shown exceptional performance, reaching an FDCA yield of 99.1% at an applied potential of 1.6 V vs. RHE. electrochemsci.orgresearchgate.netresearchgate.net

Different forms of nickel phosphide, such as Ni₂P, have also been employed as effective precatalysts. A 3D bifunctional Ni₂P nanoparticle array on nickel foam (Ni₂P NPA/NF) achieved a 98% yield of FDCA with nearly 100% Faradaic efficiency at a potential of 1.42 V vs. RHE. electrochemsci.org The performance of these catalysts is often enhanced by creating heterostructures or doping with other elements. For instance, a Mn-doped Ni₂P electrocatalyst showed 100% HMF conversion with a 98.0% FDCA yield. rsc.org The introduction of rare-earth phosphates, like DyPO₄, with Ni₂P has also been shown to boost catalytic performance, achieving 92% HMF conversion with a near-99% selectivity to FDCA. scispace.com

The following table summarizes the performance of various this compound and phosphide catalysts in the electrochemical oxidation of HMF.

Table 1: Performance of this compound-Based Catalysts in HMF Oxidation

Catalyst HMF Conversion (%) FDCA Yield (%) Faradaic Efficiency (%) Potential (V vs. RHE) Reference
Ni₃(PO₄)₂ - 94.2 93.5 - mdpi.com
Ni-Phytic Acid (Ni-PA) - 99.1 90.0 1.60 electrochemsci.orgresearchgate.net
Ni₂P NPA/NF ~100 98.0 >98.0 1.42 electrochemsci.orgelectrochemsci.org
Mn-doped Ni₂P 100 98.0 97.8 - rsc.org
(DyPO₄)₀.₁₆/Ni₂P 92 ~91 98.0 1.45 scispace.com

The catalytic activity of this compound and phosphide materials in electrochemical oxidation reactions is predominantly attributed to the in-situ formation of high-valence nickel species, specifically nickel(III) oxyhydroxide (NiOOH), which acts as the primary active site. acs.orgresearchgate.net

During the electrocatalytic process in an alkaline medium, the Ni²⁺ species present in the this compound or phosphide precursor are oxidized to Ni³⁺ species at the electrode surface under an applied potential. mdpi.comacs.org This transformation is a critical step in the catalytic cycle. Spectroscopic studies, including in-situ Raman and X-ray photoelectron spectroscopy (XPS), have confirmed that Ni²⁺ is converted to high-valence nickel species during the oxidation of HMF. mdpi.comacs.org

The proposed mechanism involves the following general steps:

Formation of the Active Species: The Ni-based precatalyst (e.g., Ni₃(PO₄)₂) is electrochemically oxidized to form the active NiOOH layer on its surface. Ni²⁺ → Ni³⁺ + e⁻

Adsorption and Oxidation: The organic substrate, such as HMF, adsorbs onto the surface of the NiOOH. The NiOOH then acts as an oxidant, facilitating the oxidation of the aldehyde and/or alcohol groups of the HMF molecule. The Ni³⁺ is subsequently reduced back to Ni²⁺. NiOOH + HMF → Ni(OH)₂ + Oxidation Products

Regeneration of Active Species: The Ni(OH)₂ is re-oxidized to NiOOH, completing the catalytic cycle. electrochemsci.org

Other Electrochemical Oxidation Reactions

Beyond biomass valorization, this compound catalysts have demonstrated significant activity in other crucial electrochemical oxidation reactions, such as the methanol oxidation reaction (MOR) and the urea oxidation reaction (UOR). These reactions are vital for applications in direct alcohol fuel cells and for the removal of urea from wastewater coupled with energy production.

This compound has been investigated as a cost-effective and efficient catalyst for the electro-oxidation of methanol in alkaline solutions, a key reaction for direct methanol fuel cells (DMFCs). mdpi.comelectrochemsci.org this compound materials, with the chemical structure Ni₃(PO₄)₂·8H₂O, have been synthesized with nanoporous features and used to modify platinum electrodes. electrochemsci.org This modification significantly enhanced the catalytic activity towards methanol oxidation compared to an unmodified platinum electrode. electrochemsci.org The enhancement is attributed to the Ni(II)/Ni(III) redox couple, which facilitates the oxidation of methanol and poisoning intermediates. electrochemsci.org

Different morphologies of this compound, such as mesoporous nanotubes and nanosheets, have been developed and show superior performance compared to conventional nickel oxide (NiO). researchgate.net For example, mesoporous this compound nanosheets (Meso NiPO NS) exhibited a much higher oxidation current density (44.97 mA cm⁻²) than commercial NiO (0.87 mA cm⁻²). researchgate.net The phosphate groups (HPO₄²⁻ or PO₄³⁻) within the catalyst structure are believed to improve charge transfer during the electro-oxidation process. mdpi.com

Table 2: Performance of this compound Catalysts in Methanol Oxidation

Catalyst Peak Current Density (mA cm⁻²) Control Material Peak Current Density (mA cm⁻²) Reference
Meso NiPO NS 44.97 Commercial NiO 0.87 researchgate.net
Meso NiPO NT 40.83 Commercial NiO 0.87 researchgate.net

This compound-based nanomaterials are effective electrocatalysts for the urea oxidation reaction (UOR) in alkaline media. electrochemsci.org This is significant for applications like direct urea fuel cells and urea-rich wastewater treatment. researchgate.net Various this compound structures, including nanotubes and flower-like nanosheets, have been shown to have more negative onset potentials for urea oxidation compared to commercial NiO, indicating higher reactivity. researchgate.netmdpi.com

The catalytic mechanism for UOR on this compound electrodes is similar to that of other oxidation reactions, proceeding via the formation of NiOOH as the active species. electrochemsci.orgacs.org The Ni(OH)₂ formed from the this compound precursor is first oxidized to NiOOH, which then chemically reacts with urea. electrochemsci.org The performance of these catalysts can be significantly improved by supporting them on conductive materials like multi-walled carbon nanotubes (MWCNTs), which increases the specific surface area and electrical conductivity. electrochemsci.org

Nickel phosphide (Ni₂P) also serves as an excellent pre-catalyst for UOR. mdpi.comacs.org Studies have shown that the superior activity of Ni₂P stems from its high electronic conductivity and the in-situ formation of a highly active, phosphate-containing surface layer during the reaction. acs.org Doping this compound with other metals, such as cobalt, can create more chemical defects, expose more active sites, and regulate the oxidation state of nickel, leading to enhanced UOR performance. mdpi.com

Table 3: Performance of this compound-Based Catalysts in Urea Oxidation

Catalyst Key Performance Metric Condition Reference
NiPO-c (nanosheets) Highest oxidation current density among tested NiPO structures Alkaline media researchgate.net
NiPO-MWCNTs Higher catalytic current and lower onset potential than unsupported NiPO Alkaline media electrochemsci.org
Ni₂P@Ni foam Peak current density of 750 mA cm⁻² 5.00 M KOH + 0.60 M urea mdpi.com

Conclusion

Nickel Phosphate in Energy Storage Device Research

Supercapacitor and Hybrid Energy Storage Applications

In the realm of electrochemical capacitors, nickel phosphate (B84403) and its derivatives are valued for their faradaic, or battery-like, charge storage mechanism, which can yield significantly higher energy densities than traditional electric double-layer capacitors. This has led to their prominent use in supercapacitors and hybrid devices known as supercapatteries, which bridge the gap between conventional capacitors and batteries.

Evaluation of Specific Capacitance and Cycling Stability

The performance of nickel phosphate as a supercapacitor electrode is critically evaluated by its specific capacitance, which measures its charge storage capability, and its cycling stability, which determines its operational lifespan. Research has demonstrated a wide range of performance metrics depending on the material's morphology, composition, and structure.

Amorphous, hydrous this compound thin films have shown exceptional specific capacitance, with one study reporting a value as high as 1700 F g⁻¹ at a current density of 0.5 mA cm⁻². batteryuniversity.comrsc.org These electrodes also exhibit excellent cycling stability, retaining 96.55% of their initial capacitance after 5000 charge-discharge cycles. batteryuniversity.comrsc.org Similarly, ultrathin nanosheets of this compound have delivered a high specific capacity of 471 C g⁻¹ (equivalent to 1177 F g⁻¹) with 99% stability over 5000 cycles. rsc.org

Composites and doped materials are also a key area of research. A sodium this compound (NaNiPO₄) material in its as-prepared form exhibited a specific capacitance of 125 F g⁻¹ and maintained 99% of its capacity after 2000 cycles. mdpi.com A composite of nickel-cobalt (B8461503) phosphate on graphene foam (NiCo(PO₄)₃/GF) recorded a specific capacity of 86.4 mAh g⁻¹ and retained 95% of this capacity after an extended 10,000 cycles. lidsen.com Furthermore, a carbon-coated sodium this compound (NNP@C) composite achieved a record-high discharge specific capacitance of 1163 F g⁻¹ with 94% retention after 5000 cycles. researchgate.net Calcination has also been used to optimize performance; a this compound VSB-5 material calcined at 600°C (NiP-600) delivered a specific capacity of 516 C g⁻¹ but showed a more moderate capacitance retention of 71% after 2000 cycles. scirp.org

Table 1: Specific Capacitance and Cycling Stability of Various this compound-Based Electrodes

Material Specific Capacitance/Capacity Current Density Cycling Stability Reference
Amorphous Hydrous this compound 1700 F g⁻¹ (814 C g⁻¹) 0.5 mA cm⁻² 96.55% after 5000 cycles batteryuniversity.comrsc.org
This compound Nanosheets 1177 F g⁻¹ (471 C g⁻¹) 0.5 mA cm⁻² 99% after 5000 cycles rsc.org
Sodium this compound (NNP@C) 1163 F g⁻¹ 3 A g⁻¹ 94% after 5000 cycles researchgate.net
This compound (NiP-600) 516 C g⁻¹ 0.62 A g⁻¹ 71% after 2000 cycles scirp.org
Sodium this compound (as-prepared) 125 F g⁻¹ 1 A g⁻¹ 99% after 2000 cycles mdpi.com

Investigation of Energy and Power Densities in Supercapatteries

Supercapatteries, or asymmetric hybrid supercapacitors, utilize a battery-type faradaic electrode like this compound and a capacitor-type electrode to achieve both high energy and power densities. The NiP-600 material, when used as the cathode with an activated carbon anode, resulted in a device with a remarkable energy density of 52 Wh kg⁻¹ at a power density of 434 W kg⁻¹. scirp.org Another hybrid device using this compound nanosheets as the cathode and reduced graphene oxide as the anode exhibited an energy density of 38.2 Wh kg⁻¹ at a very high power density of 3.2 kW kg⁻¹. rsc.org

Research into composite materials has also yielded promising results. A supercapattery based on a Ni₃(PO₄)₂–Ag₃PO₄ nanocomposite delivered an energy density of 32.4 Wh/kg at a power density of 399.5 W/kg. qut.edu.au Similarly, a device using a NiCo(PO₄)₃/GF composite achieved an energy density of 34.8 Wh kg⁻¹ at 377 W kg⁻¹. lidsen.com

Table 2: Energy and Power Densities of this compound-Based Supercapatteries

Cathode Material Anode Material Energy Density Power Density Reference
This compound (NiP-600) Activated Carbon (AC) 52 Wh kg⁻¹ 434 W kg⁻¹ scirp.org
This compound Nanosheets Reduced Graphene Oxide (rGO) 38.2 Wh kg⁻¹ 3200 W kg⁻¹ rsc.org
Nickel-Cobalt Phosphate (NiCo(PO₄)₃/GF) Activated Carbon (AC) 34.8 Wh kg⁻¹ 377 W kg⁻¹ lidsen.com

Amorphous Thin Films as Electrode Materials for Supercapacitors

Amorphous materials are gaining significant attention for supercapacitor applications because their disordered structure provides superior electrochemical properties. batteryuniversity.com Amorphous, hydrous this compound thin films, which can be prepared directly onto a substrate using binder-free methods like successive ionic layer adsorption and reaction (SILAR) or chemical bath deposition, are particularly promising. batteryuniversity.comrsc.orgiieta.org

These films often feature a mesoporous structure with clusters of particles, which facilitates excellent access for electrolyte ions to the electrode surface. batteryuniversity.comrsc.orgiieta.org This enhanced interface leads to high specific capacitance and stability. batteryuniversity.comresearchgate.net For example, amorphous this compound thin films have demonstrated specific capacitances of 1700 F g⁻¹ and maintained over 96% of this capacitance after 5000 cycles. batteryuniversity.comrsc.org The combination of being amorphous, hydrous, and binder-free makes these thin films a superior choice for high-performance hybrid supercapacitor devices. batteryuniversity.comresearchgate.net

Lithium-Ion Battery Cathode Material Research

In the quest for higher energy density lithium-ion batteries, researchers are exploring cathode materials that operate at higher voltages. Lithium this compound (LiNiPO₄), with its olivine (B12688019) structure, is a candidate of interest due to its high theoretical redox potential of approximately 5.1 V versus Li/Li⁺. scirp.orgosti.gov However, significant challenges related to its stability and conductivity must be overcome.

Exploration of Structural and Thermal Stability in Lithium this compound

The olivine structure of LiNiPO₄ is characterized by strong P-O covalent bonds, which generally impart good structural and thermal stability. researchgate.netscirp.orgqut.edu.au This makes phosphate-based cathodes inherently safer than many layered oxide cathodes, as they are less prone to releasing oxygen at high temperatures, a key trigger for thermal runaway. materialsvirtuallab.orgosti.gov

Despite this inherent advantage, research has shown that polyanion-frameworks like LiNiPO₄ can still suffer from structural instabilities that limit capacity and cycling performance. osti.gov A significant challenge is the difficulty in synthesizing LiNiPO₄ in a pure phase, free from defects or impurities, which can negatively impact its stability. lidsen.comresearchgate.net To address this, research has focused on strategies like doping. For instance, incorporating iron (Fe) into the LiNiPO₄ structure has been shown to significantly improve its structural stability. mdpi.com

Addressing Electronic Conductivity and Interface Stability Challenges

Two of the most significant hurdles for the practical application of LiNiPO₄ are its extremely low electronic conductivity and poor interface stability with electrolytes. rsc.orgscirp.org The electrical conductivity of LiNiPO₄ has been observed to be even lower than that of other olivine phosphates like LiCoPO₄ and LiMnPO₄. osti.govdntb.gov.ua This poor conductivity hinders the efficient transport of electrons during charging and discharging, limiting the material's rate capability.

Furthermore, the very high operating voltage (~5.1 V) of LiNiPO₄ is beyond the electrochemical stability window of conventional liquid electrolytes. researchgate.netscirp.org This mismatch leads to continuous electrolyte decomposition at the cathode surface during cycling, forming a resistive layer that impedes lithium-ion transport and results in rapid capacity fading. scirp.orgosti.gov

To overcome these issues, several strategies are being investigated. To enhance electronic conductivity, methods such as creating carbon coatings and doping with various elements (e.g., Fe, Mn, Zn) have shown promise. mdpi.comresearchgate.net To improve interfacial stability, researchers are applying surface coatings, such as aluminum oxide (Al₂O₃) or aluminum phosphate (AlPO₄), to act as a protective barrier between the active material and the electrolyte. researchgate.net

Table of Compounds

Compound Name Formula
This compound Ni₃(PO₄)₂
Nickel-Cobalt Phosphate NiCo(PO₄)₃
Sodium this compound NaNiPO₄
Lithium this compound LiNiPO₄
Activated Carbon C
Reduced Graphene Oxide rGO
Silver Phosphate Ag₃PO₄
Lithium-Cobalt Phosphate LiCoPO₄
Lithium-Manganese Phosphate LiMnPO₄
Lithium-Iron Phosphate LiFePO₄
Aluminum Oxide Al₂O₃

Sodium-Ion Battery Electrode Material Development

The abundance and low cost of sodium have made sodium-ion batteries (SIBs) an attractive alternative to lithium-ion batteries, especially for large-scale energy storage. researchgate.net In this context, phosphate-based compounds are considered promising candidates for cathode materials due to their structural stability. rsc.org Among these, sodium this compound (NaNiPO₄) has garnered attention for its stable three-dimensional framework and active nickel-based redox couples. rsc.org

Sodium this compound exists in two primary polymorphic forms: the olivine-type (triphylite) and the maricite-type. rsc.orgdiva-portal.org These polymorphs have the same chemical formula but differ in their crystal structures, specifically in the arrangement of sodium and nickel ions within the phosphate framework. google.com This structural difference significantly impacts their electrochemical performance in sodium-ion batteries. arxiv.org

The olivine structure of NaNiPO₄ is isostructural with the well-known LiFePO₄, featuring one-dimensional channels that can facilitate the diffusion of sodium ions. murdoch.edu.au In contrast, the maricite structure, while thermodynamically more stable at higher temperatures, is generally considered electrochemically inactive in its bulk form because it lacks clear diffusion pathways for sodium ions. rsc.orgmurdoch.edu.auflinders.edu.au In the maricite phase, the sodium ions occupy sites that are essentially trapped within the crystal lattice, hindering their extraction and insertion during electrochemical cycling. flinders.edu.auresearchgate.net

Research has shown that the synthesis temperature can determine which polymorph is formed. rsc.orgdiva-portal.org For instance, the triphylite form can be synthesized at lower temperatures (300-550 °C), while higher temperatures (>400 °C) favor the formation of the maricite structure. researchgate.netrsc.orgdiva-portal.org

Studies comparing the two polymorphs have demonstrated the superior electrochemical performance of the olivine phase. While detailed battery performance data for olivine NaNiPO₄ is still emerging, related studies on NaFePO₄ show the olivine phase delivering a specific capacity of around 100 mAh/g at a 0.1C rate, with 90% capacity retention after 100 cycles. arxiv.org Conversely, the maricite form of NaNiPO₄ has shown poor cycling stability, with a significant drop in capacity after only a few cycles when tested in supercapacitor configurations. rsc.orgdiva-portal.org Despite its inherent inactivity, some studies have explored nano-sizing maricite NaFePO₄ to enable sodium ion extraction, suggesting that morphology can play a crucial role in activating this otherwise inactive phase. researchgate.net

Table 1: Electrochemical Performance of Sodium this compound Polymorphs in Supercapacitor Applications

PolymorphSpecific Capacitance (F/g at 1 A/g)Cycling StabilityEnergy Density (Wh/kg)
Triphylite (as-prepared)125 rsc.org99% retention after 2000 cycles rsc.org44 rsc.org
Triphylite85 rsc.org99% retention after 2000 cycles rsc.org-
Maricite70 rsc.orgSignificant drop after 50 cycles rsc.org-

Note: The data presented here is from supercapacitor studies, which provides insights into the electrochemical activity and stability of the polymorphs.

Hierarchical structures and nanostructuring have been identified as effective strategies to enhance the sodium storage capabilities of NaNiPO₄. rsc.orgrsc.orgdiva-portal.org For example, a hierarchical structure of porous NaNiPO₄ nanosheets was credited for the high-performance energy density of the triphylite form in supercapacitor applications. rsc.orgdiva-portal.org This type of morphology provides a large surface area for electrochemical reactions and short diffusion paths for sodium ions.

Similarly, the synthesis of a hierarchical spherical morphology of a sodium this compound graphene foam composite (NaNi₄(PO₄)₃/GF) has been reported. rsc.org This composite material demonstrated a specific capacity of 63.3 mAh/g at a specific current of 1 A/g in a three-electrode measurement using a 2 M NaNO₃ electrolyte. rsc.org The graphene foam acts as a conductive substrate, facilitating the growth of NaNi₄(PO₄)₃ particles and resulting in a composite with higher conductivity compared to the pristine material. rsc.org

The influence of morphology is also evident in the maricite polymorph. While the bulk material is inactive, nano-sized maricite NaFePO₄ has shown potential as a cathode material. researchgate.net The reduction in particle size to the nanoscale can create diffusion pathways that are not present in the bulk material, allowing for the extraction and insertion of sodium ions. researchgate.net

Furthermore, the morphology of NaNiPO₄ can be influenced by the synthesis method and precursors used. For instance, different morphologies such as nanorods and plates have been observed for the triphylite and maricite forms, respectively. flinders.edu.au The maricite form synthesized at higher temperatures tends to have a nanoplate-like, coarse, and blocky structure, which is not tolerant to cycling. rsc.orgdiva-portal.org In contrast, single-crystalline NaNiPO₄ rod-like nanoparticles have been prepared, which, when coated with graphitized carbon, exhibited excellent rate capability and cycling performance in supercapacitor setups. rsc.org

Table 2: Influence of Morphology on Sodium this compound Performance

MaterialMorphologyKey Performance Metric
Triphylite NaNiPO₄Porous NanosheetsHigh energy density (44 Wh/kg) rsc.org
NaNi₄(PO₄)₃/GF CompositeHierarchical SphericalSpecific capacity of 63.3 mAh/g at 1 A/g rsc.org
Maricite NaNiPO₄Nanoplate-like (coarse, blocky)Poor cycling tolerance rsc.org
Carbon-coated NaNiPO₄Single-crystalline Rod-like NanoparticlesHigh rate capability and cycling stability rsc.org

Nickel Phosphate in Environmental Science and Remediation Technologies

Electrochemical Sensing and Detection of Environmental Analytes

The unique electrochemical properties of nickel phosphate (B84403) are being harnessed to develop sensitive and efficient sensors for various environmental pollutants. These sensors offer advantages such as rapid response times, portability, and cost-effectiveness over traditional analytical methods. acs.org

Development of Electrochemical Sensors for Phosphate Detection

Researchers have successfully developed electrochemical sensors for phosphate detection based on nickel phosphate-modified electrodes. acs.orgresearchgate.net One innovative approach utilizes the insolubility of this compound to create a new type of sensor. acs.org In this method, a nickel oxide layer is formed on a nickel electrode through electrochemical modification, which then serves as the active layer for detecting phosphate ions.

These sensors have demonstrated remarkable performance, with the ability to detect phosphate ions in a wide concentration range and with very low detection limits. For instance, a modified nickel electrode has shown excellent responsiveness to phosphate ions at concentrations ranging from 10⁻⁷ to 10⁻¹⁰ mol/L, with a detection limit as low as 10⁻¹⁰ M. acs.org Another study reported a potentiometric phosphate ion sensor that can respond to phosphate concentrations from 10⁻⁵ M to 0.1 M with a rapid response time of less than 20 seconds. researchgate.net

The development of these sensors holds significant promise for real-time, online monitoring of phosphate levels in various water bodies, which is crucial for controlling eutrophication and ensuring water quality. acs.orgresearchgate.net

Understanding Adsorption Mechanisms on this compound Electrodes

The functionality of this compound-based electrochemical sensors is rooted in the specific adsorption of phosphate ions onto the electrode surface. scilit.commdpi.com This adsorption alters the charge distribution on the electrode, which in turn affects the electrochemical signals and allows for the quantification of phosphate. mdpi.com

Studies have shown that the activation of a nickel electrode in an alkaline medium to form a Ni(OH)₂/NiO(OH) film triggers the adsorption of phosphate at the electrode surface. scilit.com The specific adsorption of phosphate can enhance the electron transfer efficiency and facilitate the electrochemical reactions of nickel. mdpi.com For example, the addition of HPO₄²⁻ can promote the formation of NiO₂ from NiOOH, leading to a change in current that can be measured. researchgate.net

The performance of these electrodes is influenced by factors such as pH. For instance, a nickel-phosphate modified electrode (Ni-PME) showed optimal response to phosphate ions at a pH of 4. researchgate.net The selectivity of these sensors is also a key aspect, with studies demonstrating good selectivity against other common anions found in water. researchgate.netscilit.com

Water Treatment and Contaminant Removal

This compound is also proving to be a valuable material in the field of water treatment, particularly for the removal of heavy metals and excess phosphates from contaminated water sources. echemi.com

This compound Applications for Simultaneous Removal of Heavy Metals and Phosphate

An emerging application of this compound chemistry is the simultaneous removal of heavy metals and phosphates from wastewater. This is particularly relevant for industrial effluents, such as those from electroplating industries, which often contain high concentrations of both pollutants. researchgate.netpurdue.edu

Research has demonstrated that the precipitation of heavy metals using phosphate sources can be an effective treatment method. purdue.edu One study investigated the use of trisodium (B8492382) phosphate and triple superphosphate (B1263860) to precipitate heavy metals, including nickel, from solution. purdue.edu The results indicated that the phosphate source and concentration were significant factors in the removal efficiency. purdue.edu

Another approach involves the use of eco-friendly nanoparticles, such as nano-zero-valent iron, to simultaneously remove nickel and phosphate ions. nih.gov Optimization studies have shown high removal efficiencies, with one report indicating 93.44% for nickel and 96.75% for phosphate. nih.gov This highlights the potential for developing integrated systems for comprehensive wastewater treatment.

Role of Nanoparticles in Water Remediation Processes

This compound nanoparticles, along with other nanomaterials, are playing an increasingly important role in water remediation. echemi.com Their high surface area-to-volume ratio provides more active sites for adsorption and reaction, making them highly efficient in removing contaminants. echemi.comresearchgate.net

For instance, nickel oxide nanoparticles have been utilized for the removal of phosphate from aqueous solutions. bohrium.com The synthesis of these nanoparticles using techniques like laser ablation in liquid media offers a green and cost-effective method for producing effective adsorbents. bohrium.com

Furthermore, nano-zero-valent iron (nZVI) has been shown to be effective in remediating nickel-contaminated water and soil. nih.gov The large reactive surface area of nZVI enhances the adsorption and reduction of Ni²⁺, thereby reducing its bioavailability and toxicity. nih.gov Studies have also explored the simultaneous removal of heavy metals and phosphates using nZVI synthesized from plant extracts, demonstrating the potential of green chemistry in developing sustainable water treatment technologies. preprints.orgpreprints.org

Interactive Data Table: Performance of this compound-Based Electrochemical Sensors

Sensor TypeAnalyteConcentration RangeDetection LimitResponse TimeReference
Amperometric Modified Ni ElectrodePhosphate10⁻⁷–10⁻¹⁰ M10⁻¹⁰ M-
Potentiometric Ni-PMEPhosphate10⁻⁵–0.1 M10⁻⁵ M< 20 s researchgate.net
Flow Injection Analysis with Ni-BPEPhosphateUp to 1 mM0.3 µM- scilit.com

Interactive Data Table: Heavy Metal and Phosphate Removal Efficiency

Treatment MethodContaminants RemovedRemoval EfficiencyReference
Precipitation with Trisodium PhosphateNickel, Copper, ZincVariable, affected by mixed metal solutions purdue.edu
Oak-nZVI NanoparticlesNickel and PhosphateNi: 93.44%, PO₄³⁻: 96.75% nih.gov
Phosphate Microbial MineralizationNickel76.41% researchgate.net
Fe/C activated H₂O₂ oxidationNickel and PhosphorusNi: 89%, P: 99.99% researchgate.net

Advanced Characterization Techniques in Nickel Phosphate Research

Spectroscopic and Diffraction Methods for Structural Analysis

Spectroscopic and diffraction techniques are fundamental in determining the atomic and molecular structure of nickel phosphate (B84403), providing insights into its crystalline nature, vibrational modes, and surface chemistry.

X-ray Diffraction (XRD) for Crystalline Phase Identification

X-ray Diffraction (XRD) is a primary technique for identifying the crystalline phases of nickel phosphate. The resulting diffraction pattern is a fingerprint of the material's crystal structure. Different forms of this compound, such as amorphous or various crystalline phases, can be distinguished by their characteristic XRD patterns. mdpi.comosti.gov For instance, the hydrated form, Ni₃(PO₄)₂·8H₂O, exhibits a monoclinic crystallographic form. exlibrisgroup.com

The XRD patterns of this compound compounds reveal distinct peaks corresponding to specific crystal planes. For example, in a study of a cobalt this compound composite, diffraction peaks were indexed to the planes of both Co₃(PO₄)₂ and Ni₃(PO₄)₂. frontiersin.org The peaks for Ni₃(PO₄)₂ were observed at 2θ values corresponding to the (002), (102), (111), (211), and (021) planes. frontiersin.org The degree of crystallinity can also be assessed; broad peaks in an XRD pattern suggest an amorphous or poorly crystalline material, while sharp peaks indicate a high degree of crystallinity. osti.govelectrochemsci.org The presence of different nickel phosphide (B1233454) phases like Ni₂P, Ni₁₂P₅, Ni₅P₄, and Ni₃P can also be identified through their unique diffraction patterns. acs.orgmdpi.comresearchgate.net

Table 1: Representative XRD Peak Positions for this compound and Related Phases

Compound/Phase2θ (degrees)Corresponding Plane(s)Reference
Ni₃(PO₄)₂17.5, 23.5, 26.0, 37.2, 39.3(002), (102), (111), (211), (021) frontiersin.org
Co₃(PO₄)₂13.3, 17.9, 26.1, 26.7, 26.9, 27.4, 29.9, 33.8, 38.6, 48.5(101), (111), (102), (112), (202), (021), (012), (221), (031), (402) frontiersin.org
GO-NiCoPO₃9.8Graphene Oxide frontiersin.org
Ni (111)~45(111) electrochemsci.org

This table is for illustrative purposes and actual peak positions may vary slightly depending on experimental conditions.

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) for Morphology

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are indispensable tools for visualizing the morphology and microstructure of this compound materials. SEM provides high-resolution images of the surface topography, revealing features like particle shape, size, and aggregation. Studies have shown this compound can form various morphologies, including pompon flower-like nanostructures, nanorods, and irregular layered structures. frontiersin.orgresearchgate.netresearchgate.net

TEM offers even higher resolution, enabling the observation of internal structures, grain sizes, and lattice fringes. nycu.edu.twacs.org For example, TEM analysis of this compound nanotubes has shown an amorphous hollow structure with an average grain size of approximately 5 nm. nycu.edu.tw High-resolution TEM (HRTEM) can even resolve the atomic lattice, providing direct evidence of the crystalline nature and orientation of the nanoparticles. acs.org

Fourier-Transform Infrared (FTIR) and Raman Spectroscopy for Vibrational Modes

Fourier-Transform Infrared (FTIR) and Raman spectroscopy are complementary techniques used to probe the vibrational modes of molecules within a material. These techniques are sensitive to the chemical bonds present and their local environment. The FTIR spectrum of Ni₃(PO₄)₂·8H₂O shows characteristic absorption bands corresponding to the vibrations of phosphate (PO₄³⁻) groups and water molecules. exlibrisgroup.comkku.ac.th For instance, vibrational bands in the 3200-3000 cm⁻¹ region are assigned to the stretching vibrations of water molecules. kku.ac.th

Raman spectroscopy also provides valuable information about the structure of nickel-based phosphates. rsc.org The Raman spectra of Ni₃(PO₄)₂, Ni₂P₂O₇, and Ni₂P₄O₁₂ show characteristic peaks that confirm their successful synthesis. rsc.org In-situ Raman spectroscopy can be used to monitor changes in the material during electrochemical processes, revealing, for example, that the initial phase of Ni₃(PO₄)₂ remains intact during the oxygen evolution reaction. rsc.org

X-ray Photoelectron Spectroscopy (XPS) for Surface Chemistry and Oxidation States

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique that provides information about the elemental composition and, crucially, the chemical and oxidation states of the elements present on the surface of this compound. mdpi.com The XPS spectrum of this compound confirms the presence of nickel, phosphorus, and oxygen. mdpi.com

High-resolution XPS spectra of the Ni 2p region can be used to determine the oxidation state of nickel. For Ni²⁺ in this compound, two main peaks corresponding to Ni 2p₃/₂ and Ni 2p₁/₂ are observed, along with their satellite peaks. mdpi.comscirp.org The binding energies of these peaks are characteristic of the Ni²⁺ state. mdpi.com For example, peaks at approximately 856.5 eV (Ni 2p₃/₂) and 874.1 eV (Ni 2p₁/₂) are attributed to Ni²⁺. mdpi.com The P 2p spectrum shows a major peak around 133.5 eV, which is characteristic of the P-O bond in the phosphate group. mdpi.com The O 1s spectrum can be deconvoluted to identify different oxygen environments, such as P-O-Ni and P=O bonds. mdpi.com

Table 2: Typical Binding Energies from XPS Analysis of this compound

ElementCore LevelBinding Energy (eV)AssignmentReference
NickelNi 2p₃/₂~856.5Ni²⁺ mdpi.com
NickelNi 2p₁/₂~874.1Ni²⁺ mdpi.com
PhosphorusP 2p~133.5P-O in PO₄³⁻ mdpi.com
OxygenO 1s~531.4P-O-Ni mdpi.com
OxygenO 1s~533.0P=O mdpi.com

Note: Binding energies can vary slightly based on the specific chemical environment and instrument calibration.

Compositional and Surface Area Analysis

Determining the precise elemental composition and surface area of this compound is critical for understanding its properties and performance in various applications.

Inductively Coupled Plasma Atomic Emission Spectroscopy (ICP-AES) for Elemental Composition

Inductively Coupled Plasma Atomic Emission Spectroscopy (ICP-AES) is a highly sensitive technique used for the quantitative determination of the elemental composition of a material. In the context of this compound research, ICP-AES can be employed to accurately measure the ratio of nickel to phosphorus, confirming the stoichiometry of the synthesized compound. This technique is particularly useful for verifying the bulk composition of the material.

Energy-Dispersive X-ray Spectroscopy (EDX) for Elemental Mapping

Energy-Dispersive X-ray Spectroscopy (EDX or EDS) is a powerful analytical technique used to determine the elemental composition of a material. mdpi.com When a sample is bombarded by the electron beam in a scanning electron microscope (SEM), atoms within the sample are excited, causing them to emit X-rays with energies characteristic of each element present. mdpi.com The EDX detector measures these X-rays, generating a spectrum that identifies the elements and their relative abundance.

In the context of this compound research, EDX is crucial for confirming the presence and purity of the synthesized compounds. It verifies the incorporation of nickel, phosphorus, and oxygen in the desired stoichiometry. Furthermore, EDX elemental mapping provides a visual representation of the spatial distribution of these elements across the sample's surface. mdpi.comacs.org This is particularly valuable for assessing the homogeneity of composite materials, such as this compound grown on conductive substrates like foamed nickel or combined with carbonaceous materials. acs.org For instance, studies on nickel-phosphorus coatings have used EDX to analyze the elemental concentrations, confirming the presence of nickel, phosphorus, and oxygen. mdpi.com Similarly, in studies of phosphate adsorption on nickel-based materials, EDX mapping has confirmed the uniform distribution of phosphorus across the material's surface. acs.org

MaterialNi (at. %)P (at. %)O (at. %)Other (at. %)Source
Ni-P Coating 56.711.830.7S: 0.8 mdpi.com
La(OH)₃/Ni (Post-P Adsorption) PresentPresentPresentLa: Present acs.org
NMC 811 Cathode ~20-~60Mn: ~2.5, Co: ~2.5, Li: ~15 edax.com

This table presents representative data from EDX analyses on nickel-containing phosphate and related materials to illustrate the technique's application. Note that NMC 811 is a lithium nickel manganese cobalt oxide, included to show elemental analysis in a complex cathode material.

Brunauer-Emmett-Teller (BET) Surface Area and Porosity Measurements

The Brunauer-Emmett-Teller (BET) method is a critical technique for characterizing the surface properties of porous and finely divided materials. researchgate.net It functions by measuring the physisorption of a gas (typically nitrogen) onto the material's surface at cryogenic temperatures. mdpi.comrsc.org By analyzing the gas adsorption/desorption isotherm, the specific surface area (SSA)—the total surface area per unit of mass—can be calculated. rsc.org Additionally, analysis of the isotherm, often using the Barrett-Joyner-Halenda (BJH) method, provides detailed information about pore volume and pore size distribution. rsc.org

For this compound materials, particularly those designed for applications in catalysis and energy storage, a high specific surface area is often desirable as it provides more active sites for electrochemical reactions. BET analysis reveals how synthesis methods and modifications, such as creating composites with high-surface-area materials like graphene foam or carbon nanofibers, affect the material's texture. rsc.orgrsc.org For example, a composite of NaNi₄(PO₄)₃ with graphene foam showed a significant increase in SSA compared to the pristine material. rsc.org The shape of the nitrogen adsorption/desorption isotherm can also indicate the type of porosity (microporous, mesoporous, or macroporous) present in the material. acs.orgrsc.org

MaterialSpecific Surface Area (SSA)Pore Size/VolumeIsotherm TypeSource
NaNi₄(PO₄)₃ 4.3 m²/g-Type III rsc.org
NaNi₄(PO₄)₃/GF 10.1 m²/gMesopores and macroporesType III rsc.org
La(OH)₃/foamed nickel 27.297 m²/g3.836 nm (avg. size), 0.118 cm³/g (volume)Type H3 hysteresis loop acs.org
NiPh/CNFs 32.00 m²/g-Type I or III rsc.org
Ni/MnPh-CNFs 47.23 m²/gMesoporousType I or III rsc.org

This table compiles BET data from various studies on this compound and related composite materials, highlighting the impact of composition and morphology on surface properties.

Advanced Electrochemical Characterization Methods

To evaluate the potential of this compound as an electrode material, a range of advanced electrochemical methods are utilized. These techniques probe the material's charge storage capabilities, reaction kinetics, and stability.

Cyclic Voltammetry (CV) and Galvanostatic Charge-Discharge for Electrochemical Performance

Cyclic Voltammetry (CV) and Galvanostatic Charge-Discharge (GCD) are fundamental techniques for assessing the electrochemical performance of electrode materials. capes.gov.brkaust.edu.samdpi.com

Cyclic Voltammetry (CV) involves sweeping the potential of the working electrode back and forth between two set limits while measuring the resulting current. The resulting plot of current versus potential (a voltammogram) provides insight into the redox processes occurring at the electrode. up.ac.za For this compound, the CV curves typically exhibit distinct redox peaks corresponding to the reversible Ni²⁺/Ni³⁺ transition, which is the basis for its Faradaic charge storage mechanism. rsc.org The shape of the CV curves and the increase in current with higher scan rates indicate the material's rate capability and the reversibility of the electrochemical reactions. up.ac.za

Galvanostatic Charge-Discharge (GCD) involves charging and discharging the electrode at a constant current and monitoring the change in potential over time. rsc.org The resulting charge-discharge curves are used to calculate key performance metrics such as specific capacity (in mAh/g) or specific capacitance (in F/g). rsc.orgmdpi.com The non-linear shape of the GCD curves for this compound confirms its battery-like (Faradaic) behavior, consistent with the redox peaks observed in CV. rsc.orgup.ac.za By performing GCD tests at various current densities, a material's rate capability can be quantified.

Electrode MaterialElectrolyteSpecific Capacity / CapacitanceCurrent DensitySource
NaNi₄(PO₄)₃/GF 2 M NaNO₃63.3 mAh/g1 A/g rsc.org
NiCo(PO₄)₃/GF 1 M KOH86.4 mAh/g1 A/g up.ac.za
Pristine NiCo(PO₄)₃ 1 M KOH64 mAh/g1 A/g up.ac.za
Ce(HPO₄)₂/NF -114 F/g0.2 A/g mdpi.com
Ce(HPO₄)₂/NF -78.5 F/g1 A/g mdpi.com

This table summarizes the electrochemical performance of various this compound-based electrodes as determined by galvanostatic charge-discharge measurements.

Chronoamperometry and Electrochemical Impedance Spectroscopy for Kinetics

Understanding the kinetics of charge transfer and ion diffusion is vital for optimizing electrode materials. Chronoamperometry and Electrochemical Impedance Spectroscopy (EIS) are two powerful techniques used for this purpose. rsc.orgrsc.org

Chronoamperometry measures the current response over time following a potential step. acs.org It is often used to assess the long-term stability of an electrode material by holding it at a constant potential and observing the current decay or by performing thousands of charge-discharge cycles and monitoring capacity retention. up.ac.zarsc.org For instance, a NaNi₄(PO₄)₃/GF composite retained 96% of its initial capacity after 3000 GCD cycles, demonstrating good electrochemical stability. rsc.org

Electrochemical Impedance Spectroscopy (EIS) is a non-invasive AC technique that probes the electrochemical system at various frequencies. biologic.netmdpi.com By applying a small sinusoidal potential perturbation and measuring the current response, an impedance spectrum is generated. biologic.net This spectrum can be modeled with an equivalent electrical circuit to extract kinetic parameters. rsc.org Key information obtained from EIS includes the solution resistance (Rs), the charge-transfer resistance (Rct) at the electrode-electrolyte interface, and information related to ion diffusion (represented by the Warburg impedance). mdpi.com A lower Rct value generally indicates faster reaction kinetics. EIS is widely used to understand how material modifications, such as compositing with conductive additives, improve the kinetics of this compound electrodes. rsc.orgmdpi.com

TechniqueMaterialKey FindingValueSource
Chronoamperometry (Cycling Stability) NaNi₄(PO₄)₃/GFCapacity Retention96% after 3000 cycles rsc.org
Chronoamperometry (Cycling Stability) NiCo(PO₄)₃//AC Hybrid DeviceCapacity Retention95% after 10,000 cycles capes.gov.br
EIS Ni₂P ElectrocatalystKinetic AnalysisReveals two time constants associated with the Hydrogen Evolution Reaction rsc.org
EIS Ni₁₂P₅ ElectrocatalystKinetic AnalysisShows two charge transfer processes, only one varies with potential rsc.org

This table highlights findings from kinetic studies on nickel phosphide and phosphate materials using chronoamperometry and EIS.

In-situ Spectroelectrochemical Techniques (e.g., ATR-SEIRAS, In-situ Raman)

In-situ spectroelectrochemical techniques provide real-time molecular and structural information about the electrode surface as electrochemical reactions occur. als-japan.com These methods couple a spectroscopic technique with an electrochemical measurement inside a specially designed cell, allowing for direct observation of reaction intermediates and structural changes. mdpi.com

In-situ UV-Visible Spectroelectrochemistry has been used to study the oxidation of nickel in phosphate solutions. acs.org This technique can track the formation and growth of surface films, such as Ni(OH)₂ and NiO, by monitoring changes in the UV-Vis absorbance spectrum at different applied potentials. acs.org

In-situ Raman and Infrared (IR) Spectroscopy , such as Attenuated Total Reflectance Surface-Enhanced Infrared Absorption Spectroscopy (ATR-SEIRAS), are particularly powerful for identifying the vibrational modes of molecules. nih.gov These techniques can detect changes in the chemical bonds within the this compound structure or at the electrode-electrolyte interface during charging and discharging. This provides direct evidence of the phase transformations and reaction mechanisms that govern the material's electrochemical behavior.

In-situ X-ray Absorption Spectroscopy (XAS) can be used to probe the local atomic environment and oxidation state of specific elements during electrochemical cycling. aip.org For phosphate-based cathodes like LiFePO₄, in-situ P K-edge XAS has been used to monitor the environment of the phosphate anion during charging, revealing subtle structural changes. aip.org Similar approaches could provide profound insights into the role of the phosphate group in this compound electrodes. These advanced in-situ methods are invaluable for moving beyond black-box performance metrics to a fundamental understanding of how this compound materials function. nih.govaip.org

Future Research Directions and Emerging Opportunities

Rational Design of Next-Generation Nickel Phosphate (B84403) Materials

The rational design of nickel phosphate materials is a key strategy for developing next-generation materials with tailored properties for specific applications, such as catalysis and energy storage. rsc.orgiwaponline.com This approach moves beyond traditional trial-and-error methods by using fundamental principles to guide the synthesis of materials with desired structures and functionalities. idw-online.deacs.org

A significant area of focus is the control of morphology and structure at the nanoscale. For instance, the synthesis of this compound with specific structures like three-dimensional meshworks, porous configurations, and one-dimensional nano-pins can create abundant active sites and efficient pathways for electron transport. mdpi.com These structural modifications are crucial for enhancing performance in applications like electrocatalysis. For example, porous this compound has demonstrated excellent charge transfer and catalytic characteristics for the hydrogen evolution reaction (HER) in alkaline solutions. mdpi.com

Another critical aspect of rational design involves tuning the electronic structure of this compound. This can be achieved through strategies like doping with other elements or creating composite materials. For example, the introduction of cobalt into the this compound structure has been shown to improve ion conductivity and chemical stability, making it a promising material for supercapacitors. rsc.org Density functional theory (DFT) calculations are a powerful tool in this regard, allowing researchers to predict how changes in composition and structure will affect the electronic properties and, consequently, the catalytic or energy storage performance. rsc.org

Furthermore, the design of the interface between the this compound material and its support or other components in a device is crucial. For example, the in-situ synthesis of this compound nanostructures directly on a conductive substrate like nickel foam or titanium sheets enhances the contact between the active material and the current collector, leading to improved electrochemical performance. mdpi.com By focusing on these design principles, researchers aim to create novel this compound materials with superior performance, stability, and efficiency for a wide range of technological applications. rsc.org

Integration of Machine Learning and Artificial Intelligence in this compound Research

The integration of machine learning (ML) and artificial intelligence (AI) is rapidly emerging as a transformative approach in the field of materials science, and this compound research is no exception. scilit.comrsc.org These advanced computational tools offer the potential to accelerate the discovery and optimization of new materials by analyzing complex datasets and identifying patterns that may not be apparent through traditional research methods. idw-online.deresearchgate.netacs.org

One of the primary applications of ML in this compound research is in the prediction of material properties and performance. frontiersin.org For instance, ML models can be trained on existing experimental and computational data to predict the supercapacitor behavior of materials like nickel cobalt phosphate. rsc.orgrsc.org By inputting various experimental and electrochemical parameters, these models can enhance accuracy, save time, and efficiently analyze energy storage materials. rsc.org This predictive capability allows researchers to screen a vast number of potential compositions and structures to identify the most promising candidates for further investigation.

ML and AI are also being employed to understand the complex relationships between a material's structure and its catalytic activity. For example, an ML framework can be used to analyze experimental catalyst data, even when the dataset is small or unbalanced, to provide robust predictions of catalyst performance. idw-online.de By incorporating explainable AI methods, researchers can gain insights into which components of a catalyst contribute most significantly to its efficiency. idw-online.de This knowledge is invaluable for the rational design of next-generation catalysts.

The application of AI and ML is also relevant in understanding and predicting the corrosion behavior of coatings that may incorporate this compound. frontiersin.orgresearchgate.net Models can be developed to estimate the corrosion current based on parameters like temperature, pH, and current density, allowing for the optimization of coating conditions for enhanced durability. frontiersin.orgresearchgate.net

Sustainable Synthesis Routes and Green Chemistry Principles in Production

The development of sustainable synthesis routes for this compound is a critical area of research, driven by the need to minimize environmental impact and reduce the cost of production. nih.govcuestionesdefisioterapia.comessentialchemicalindustry.org Green chemistry principles are increasingly being applied to the synthesis of this compound and related materials, focusing on the use of environmentally benign solvents, renewable precursors, and energy-efficient processes. nih.govopcw.org

One promising approach is the use of "green" solvents, such as water, ethanol, and glycerol, to replace hazardous organic solvents in the synthesis process. mdpi.com Solvent-free methods, like mechanochemical grinding, are also being explored to further reduce waste and environmental impact. mdpi.com Additionally, biosynthesis methods that utilize natural resources like plant extracts, fungi, and bacteria are gaining attention. nih.govsemanticscholar.org These biological systems can act as reducing and capping agents in the synthesis of nanoparticles, offering a more environmentally friendly alternative to conventional chemical methods. tandfonline.commdpi.com For example, nickel nanoparticles have been synthesized using aqueous extracts of plants like Fumaria officinalis. tandfonline.com

Energy efficiency is another key principle of green chemistry. essentialchemicalindustry.org Microwave-assisted and ultrasound-assisted synthesis techniques are being investigated as they can often reduce reaction times and energy consumption compared to traditional heating methods. cuestionesdefisioterapia.comresearchgate.net Hydrothermal and low-temperature phosphatization processes also represent more energy-efficient routes to producing this compound materials. mdpi.comontosight.ai

The choice of precursors is also a crucial consideration. The use of abundant and less toxic starting materials is a central tenet of green chemistry. opcw.org Research is exploring the use of natural phosphates as a cost-effective and sustainable source material for catalytic applications. rsc.org Furthermore, developing synthesis methods that maximize atom economy—the efficiency with which atoms from the reactants are incorporated into the final product—is essential for minimizing waste. opcw.org

Q & A

Q. What ethical and reporting standards apply to computational studies of this compound’s electronic structure?

  • Answer : Disclose software parameters (e.g., DFT functionals, basis sets) and validate against experimental data (e.g., bandgap measurements). Follow the "Materials Design" checklist for computational reproducibility, including convergence criteria and uncertainty quantification .

Key Considerations for Data Reporting

  • Table 2 : Essential Data for this compound Publications

    Data TypeReporting StandardExample
    Synthesis conditionsFull parameter rangespH = 5–7, T = 120–180°C
    CharacterizationInstrument model and settingsXRD: Bruker D8, Cu-Kα radiation
    Statistical analysisConfidence intervals, p-values95% CI, p < 0.05

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.